Bromo-PEG6-alcohol
描述
Structure
2D Structure
属性
IUPAC Name |
2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25BrO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUBPNRAVNYTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromo-PEG6-alcohol for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-alcohol is a high-purity, heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics.[1][2][3] Its unique structure, featuring a terminal bromide and a primary alcohol, offers researchers a versatile platform for the covalent attachment of molecules to proteins, peptides, and other biomolecules.[4] The inclusion of a six-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugates, making it an ideal choice for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, complete with detailed experimental protocols and workflow diagrams to facilitate its effective use in research and development.
Chemical Structure and Properties
This compound, systematically named 17-bromo-3,6,9,12,15-pentaoxaheptadecan-1-ol, is a well-defined, monodisperse PEG linker. Its structure consists of a hexamethylene glycol chain functionalized with a bromine atom at one terminus and a hydroxyl group at the other. This bifunctional nature allows for sequential and controlled conjugation reactions.
Chemical Structure:
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 136399-05-8 | |
| Molecular Formula | C12H25BrO6 | |
| Molecular Weight | 345.23 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water, DCM, DMF, and DMSO | |
| Boiling Point | 404.9 °C (predicted) | |
| Density | 1.282 g/cm³ (predicted) | |
| Storage Conditions | Short term (days to weeks) at 0-4 °C; long term (months to years) at -20 °C. Store in a dry, dark place. |
Core Applications in Bioconjugation
The distinct functionalities of this compound make it a versatile tool for a range of bioconjugation applications. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, readily reacting with thiols (e.g., from cysteine residues in proteins). The terminal hydroxyl group can be further derivatized or activated for reaction with other functional groups, such as amines.
Role in PROTAC Development
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. PEG linkers, such as this compound, are frequently employed to:
-
Enhance Solubility: The hydrophilic PEG chain improves the overall solubility of the PROTAC molecule, which is often a challenge for these high molecular weight compounds.
-
Optimize Ternary Complex Formation: The flexibility and length of the PEG spacer can be fine-tuned to achieve the optimal orientation of the target protein and E3 ligase for efficient ubiquitination.
-
Improve Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of PEG chains can allow the PROTAC to adopt conformations that shield polar groups, facilitating passage across cell membranes.
Utility in Antibody-Drug Conjugate (ADC) Synthesis
In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. The linker plays a crucial role in the stability and efficacy of the ADC. This compound can be incorporated into ADC design to:
-
Increase Hydrophilicity: Many cytotoxic payloads are hydrophobic. A PEG linker can mitigate aggregation and improve the pharmacokinetic profile of the ADC.
-
Provide a Defined Spacer: The monodisperse nature of this compound ensures a uniform distance between the antibody and the drug, leading to a more homogeneous and well-characterized therapeutic.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound. These protocols are based on established principles of bioconjugation and can be adapted to specific research needs.
Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide/Protein
This protocol describes the reaction of the bromide group of this compound with a free thiol, typically from a cysteine residue.
Materials:
-
This compound
-
Thiol-containing peptide or protein
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching reagent: N-acetyl-L-cysteine or β-mercaptoethanol
-
Purification system: Size-exclusion chromatography (SEC) or dialysis
Procedure:
-
Protein/Peptide Preparation:
-
Dissolve the thiol-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT, it must be removed prior to adding the bromo-PEG linker, typically by dialysis or using a desalting column. TCEP does not need to be removed.
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMF or DMSO) or directly in the reaction buffer if solubility permits.
-
Add a 10- to 50-fold molar excess of this compound to the protein/peptide solution. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
-
-
Quenching:
-
Add a 100-fold molar excess of the quenching reagent (e.g., N-acetyl-L-cysteine) to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by SEC or dialysis against an appropriate buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Use mass spectrometry (MALDI-TOF or ESI-MS) to confirm the mass of the conjugate and determine the degree of labeling.
-
Protocol 2: Synthesis of a PROTAC using this compound as a Linker
This protocol outlines a general strategy for incorporating this compound into a PROTAC molecule through a sequential conjugation approach. This example assumes the target-binding ligand (Ligand A) contains a nucleophile (e.g., a thiol or amine) and the E3 ligase ligand (Ligand B) will be attached via the alcohol terminus of the PEG linker.
Step 1: Conjugation of this compound to Ligand A
Materials:
-
This compound
-
Ligand A with a nucleophilic handle (e.g., -SH, -NH2)
-
Anhydrous DMF or DMSO
-
Base (e.g., Diisopropylethylamine (DIPEA) for amine nucleophiles, or a mild base for thiols)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve Ligand A in anhydrous DMF or DMSO under an inert atmosphere.
-
Add the appropriate base (e.g., 2-3 equivalents of DIPEA for an amine).
-
Add 1.1 equivalents of this compound to the solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product (Ligand A-PEG6-alcohol) by flash column chromatography.
Step 2: Activation of the Alcohol and Conjugation to Ligand B
Materials:
-
Ligand A-PEG6-alcohol (from Step 1)
-
Ligand B with a carboxylic acid
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
Procedure:
-
Dissolve Ligand B-COOH in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent (e.g., 1.2 equivalents of HATU) and base (e.g., 3 equivalents of DIPEA) and stir for 15 minutes at room temperature.
-
Add a solution of Ligand A-PEG6-alcohol (1.0 equivalent) in anhydrous DMF to the activated Ligand B.
-
Stir the reaction at room temperature overnight, monitoring progress by LC-MS.
-
Upon completion, dilute with water and extract with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the final PROTAC molecule by preparative HPLC.
Characterization of the Final PROTAC:
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Assess biological activity through in vitro degradation assays (e.g., Western blot, ELISA) and cell viability assays.
Mandatory Visualizations
PROTAC Development Workflow
The following diagram illustrates a typical workflow for the development of a PROTAC, from initial design to in vivo evaluation.
Caption: A flowchart illustrating the iterative process of PROTAC development.
Logical Relationship of this compound in Bioconjugation
This diagram illustrates the reactive ends of this compound and their potential reaction partners in bioconjugation.
Caption: Functional ends of this compound and their reactivity.
Conclusion
This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and the life sciences. Its well-defined structure and favorable physicochemical properties, particularly the hydrophilic PEG spacer, facilitate the synthesis of complex bioconjugates with improved characteristics. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in the development of next-generation therapeutics like PROTACs and ADCs. As the field of targeted therapies continues to evolve, the strategic use of precisely engineered linkers such as this compound will undoubtedly play a pivotal role in advancing new and effective treatments.
References
The Versatility of Bromo-PEG6-alcohol in Modern Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bromo-PEG6-alcohol has emerged as a pivotal molecular tool in contemporary biomedical research, primarily owing to its unique bifunctional nature. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in harnessing its full potential.
Core Properties of this compound
This compound is a heterobifunctional linker molecule featuring a terminal bromide and a terminal hydroxyl group, separated by a six-unit polyethylene (B3416737) glycol (PEG) chain. This structure imparts a valuable combination of reactivity and favorable physicochemical properties. The hydrophilic PEG spacer enhances aqueous solubility, a crucial attribute for biological applications, while the two distinct functional groups allow for sequential or orthogonal conjugation strategies.[1][2][3]
Physicochemical Data
The key properties of this compound are summarized in the table below, providing essential data for experimental design and analytical characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₅BrO₆ | [3] |
| Molecular Weight | 345.23 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 404.9 ± 40.0 °C at 760 mmHg (Predicted) | |
| Density | 1.282 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in water, Dichloromethane (DCM), Dimethyl sulfoxide (B87167) (DMSO) | |
| pKa | 14.36 ± 0.10 (Predicted) | |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C, Long term (months to years): -20 °C. Should be stored in a dry, dark environment. |
Primary Application: A Linker in Proteolysis Targeting Chimeras (PROTACs)
The most prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are revolutionary heterobifunctional molecules that hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).
A PROTAC typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, flexibility, and composition are critical for the efficacy of the PROTAC, as they dictate the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
The PEG6 chain of this compound provides an optimal linker length and flexibility for many target-E3 ligase pairs. Furthermore, its hydrophilicity helps to overcome the often poor solubility of complex PROTAC molecules.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The diagram below illustrates the catalytic mechanism by which a PROTAC induces the degradation of a target protein.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Design, synthesis, and biological evaluation of novel BTK-targeting proteolysis targeting chimeras (PROTACs) with enhanced pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Bromo-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bromo-PEG6-alcohol, a valuable heterobifunctional linker used in various biomedical applications, including proteomics and drug delivery. This document details a feasible synthetic route from commercially available starting materials and outlines effective purification strategies to obtain the desired product with high purity.
Introduction
This compound, with the chemical formula C12H25BrO6, is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a hydroxyl group.[1] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, allowing for conjugation to thiol-containing molecules, while the hydroxyl group can be further modified.[1][2] The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media.[1][2] This unique combination of functionalities makes this compound a versatile tool in the development of targeted therapeutics and diagnostics.
Synthesis of this compound
The synthesis of this compound can be achieved through the selective monobromination of hexaethylene glycol. A common challenge in this synthesis is controlling the reaction to minimize the formation of the dibrominated byproduct. One effective approach involves the use of a brominating agent under controlled stoichiometric conditions.
Proposed Synthetic Pathway
A plausible and controlled method for the synthesis involves the reaction of hexaethylene glycol with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr3). The use of a molar excess of the diol can favor the formation of the monobrominated product.
References
A Technical Guide to Bromo-PEG6-alcohol: Solubility and Stability
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Bromo-PEG6-alcohol, a versatile bifunctional linker crucial for researchers, scientists, and professionals in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound, with the chemical formula C12H25BrO6, is a polyethylene (B3416737) glycol (PEG) derivative featuring a terminal bromide group and a hydroxyl group.[1] The hexaethylene glycol spacer enhances the molecule's hydrophilicity, which in turn increases its solubility in aqueous media.[1][2][3][4] The bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the hydroxyl group allows for further chemical modifications, making it a valuable component in the synthesis of complex molecules like PROTACs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C12H25BrO6 | |
| Molecular Weight | 345.23 g/mol | |
| Appearance | Liquid | |
| Purity | >95% to 98% | |
| Boiling Point | 404.9 ± 40.0 °C at 760 mmHg | |
| Density | 1.282 ± 0.06 g/cm³ | |
| pKa | 14.36 ± 0.10 (Predicted) |
Solubility Data
This compound exhibits solubility in a range of common laboratory solvents. The hydrophilic nature of the PEG chain significantly contributes to its solubility in aqueous solutions. The available data on its solubility is qualitative and summarized in the table below.
| Solvent | Solubility | Reference |
| Water | Soluble | |
| Dichloromethane (DCM) | Soluble | |
| Dimethyl sulfoxide (B87167) (DMSO) | Soluble |
Stability Data
The stability of this compound is critical for its storage and handling. The compound is generally stable under recommended storage conditions.
Storage Stability
Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions.
| Condition | Duration | Temperature | Reference |
| Short Term | Days to Weeks | 0 - 4 °C or 2 - 8°C | |
| Long Term | Months to Years | -20 °C | |
| In Solvent (DMSO) | 1 Month | -20 °C | |
| In Solvent (DMSO) | 6 Months | -80 °C |
MedKoo Biosciences suggests a shelf life of over three years if stored properly. The compound is considered stable for several weeks under ambient shipping conditions.
Chemical Stability
The primary reactive sites of this compound are the bromide and hydroxyl groups. The carbon-bromine bond can be susceptible to nucleophilic substitution and hydrolysis. While specific data on the hydrolysis rate of this compound is not available, bromoalkanes can undergo slow hydrolysis in aqueous environments. The stability of the compound in solution will be dependent on the solvent, pH, and temperature.
Experimental Protocols
Detailed experimental protocols for determining the precise solubility and stability of this compound are crucial for its effective use. The following sections provide generalized methodologies based on standard laboratory practices.
Protocol for Determining Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in an aqueous buffer.
Caption: Workflow for determining the aqueous solubility of this compound.
Protocol for Assessing Stability in Aqueous Solution
This protocol describes a method to evaluate the hydrolytic stability of this compound over time.
References
A Technical Guide to Bromo-PEG6-alcohol: Properties, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bromo-PEG6-alcohol, a bifunctional linker critical in the development of targeted therapeutics. This document outlines its chemical and physical properties, its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols for its use.
Core Properties of this compound
This compound is a hydrophilic polyethylene (B3416737) glycol (PEG) linker featuring a terminal bromide and a terminal hydroxyl group. This structure allows for sequential chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery.
CAS Number: 136399-05-8[1][2][3]
Molecular Formula: C₁₂H₂₅BrO₆
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Weight | 345.23 g/mol | |
| Exact Mass | 344.0835 g/mol | |
| Purity | ≥95% - 98% | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in water and Dichloromethane (DCM) | |
| Boiling Point | 404.9 ± 40.0 °C at 760 mmHg | |
| Storage Temperature | -20°C for long-term storage |
Application in PROTAC Synthesis
This compound is predominantly utilized as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
The bifunctional nature of this compound allows for a modular approach to PROTAC synthesis. The hydroxyl group can be modified or activated to react with a functional group on either the target protein ligand or the E3 ligase ligand. The bromide serves as a good leaving group for nucleophilic substitution, typically reacting with an amine or thiol on the other binding moiety.
PROTAC Mechanism of Action
The general mechanism by which a PROTAC facilitates protein degradation is a catalytic cycle. This signaling pathway is visualized in the diagram below.
References
An In-depth Technical Guide to the Hydrophilic Properties of Bromo-PEG6-alcohol Linker
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of linkers is paramount in the design of effective bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. This technical guide delves into the core hydrophilic properties of the Bromo-PEG6-alcohol linker, a versatile chemical tool in bioconjugation.
The inherent hydrophilicity of a linker can significantly influence the solubility, stability, and pharmacokinetic profile of the resulting conjugate. This compound, with its polyethylene (B3416737) glycol (PEG) backbone, is specifically designed to impart favorable aqueous properties. The repeating ethylene (B1197577) glycol units form hydrogen bonds with water molecules, enhancing the solubility of an often hydrophobic payload.[1][2]
Core Physicochemical and Hydrophilic Properties
A summary of the key quantitative data for this compound is presented below, providing a clear overview of its fundamental characteristics.
| Property | Value | Source |
| Molecular Formula | C12H25BrO6 | [3][4][5] |
| Molecular Weight | 345.23 g/mol | |
| Calculated XLogP3 | -0.4 | |
| Solubility | Soluble in Water, Dichloromethane (DCM) | |
| Physical Form | Liquid | |
| Boiling Point (Predicted) | 404.9 ± 40.0 °C | |
| Density (Predicted) | 1.282 ± 0.06 g/cm3 | |
| pKa (Predicted) | 14.36 ± 0.10 |
Note: The XLogP3 value is a computed octanol-water partition coefficient, a widely accepted measure of a compound's hydrophilicity. A negative value, such as the -0.4 for this compound, indicates a preference for the aqueous phase, confirming its hydrophilic nature.
Structural Contribution to Hydrophilicity
The hydrophilic character of this compound is a direct consequence of its molecular structure. The six repeating ethylene glycol units create a flexible, water-soluble chain that can shield a conjugated hydrophobic molecule, thereby improving its overall aqueous solubility and potentially reducing non-specific binding.
Experimental Protocols for Hydrophilicity Assessment
While specific experimental data for this compound is not extensively published, the following are standard, detailed methodologies for characterizing the hydrophilicity of PEG-containing linkers.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
Objective: To experimentally determine the LogP value, which quantifies the differential solubility of a compound in two immiscible phases: n-octanol (hydrophobic) and water (hydrophilic).
Materials:
-
This compound
-
n-Octanol (pre-saturated with water)
-
Deionized water (pre-saturated with n-octanol)
-
Separatory funnel
-
Vortex mixer
-
Centrifuge
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Solutions: Prepare a stock solution of this compound in the aqueous phase at a known concentration.
-
Partitioning: In a separatory funnel, add equal volumes of the n-octanol and the aqueous solution of the linker.
-
Equilibration: Shake the funnel vigorously for 20-30 minutes to ensure thorough mixing and partitioning of the analyte between the two phases. Allow the layers to separate completely. For stable emulsions, centrifugation may be required.
-
Analysis: Carefully separate the two layers. Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC for more accurate quantification).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.
Aqueous Solubility Assay
Objective: To determine the maximum concentration of this compound that can be dissolved in an aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thermostatic shaker
-
Centrifuge
-
HPLC system
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of PBS in a series of vials.
-
Equilibration: Place the vials in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solute.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a calibrated HPLC method.
-
Result: The determined concentration represents the aqueous solubility of the linker under the specified conditions.
Experimental Workflow for Hydrophilicity Characterization
The following diagram illustrates a logical workflow for assessing the hydrophilic properties of a linker like this compound and its impact on a resulting bioconjugate.
References
The Pivotal Role of the Terminal Hydroxyl Group in Bromo-PEG6-alcohol: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Reactivity, Derivatization, and Application of a Key Heterobifunctional Linker in Advanced Therapeutics
Introduction
Bromo-PEG6-alcohol, a heterobifunctional linker molecule, has emerged as a critical building block in the development of sophisticated drug delivery systems, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal hydroxyl group and a bromo group connected by a six-unit polyethylene (B3416737) glycol (PEG) chain, offers a unique combination of properties. The PEG backbone imparts hydrophilicity, enhancing the solubility and pharmacokinetic profile of the resulting conjugate, while the two terminal functional groups provide orthogonal handles for sequential bioconjugation.[][2][3][4][5] While the bromo group is a well-established leaving group for nucleophilic substitution reactions, the terminal hydroxyl group serves as a versatile anchor for a wide array of chemical modifications, enabling the attachment of payloads, targeting ligands, and other functional moieties. This technical guide provides a comprehensive overview of the role of the terminal hydroxyl group in this compound, detailing its reactivity, common derivatization strategies, and its application in the synthesis of advanced therapeutics.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in synthetic workflows.
| Property | Value | Source |
| Molecular Formula | C12H25BrO6 | [6] |
| Molecular Weight | 345.23 g/mol | [6] |
| Appearance | Liquid | [7] |
| Solubility | Soluble in water and dichloromethane (B109758) (DCM) | [8] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C | [6] |
The Chemistry of the Terminal Hydroxyl Group
The terminal hydroxyl group (-OH) of this compound is a primary alcohol, rendering it a nucleophile and a key site for a variety of chemical transformations. Its reactivity allows for the introduction of a diverse range of functional groups, thereby expanding the utility of the bromo-PEG6-linker platform. The choice of derivatization strategy is dictated by the desired final functionality and the overall synthetic scheme for the ADC or PROTAC.
Activation of the Hydroxyl Group
Direct reaction of the hydroxyl group is often not efficient. Therefore, the first step in its derivatization is typically an "activation" step, where the hydroxyl group is converted into a better leaving group. This facilitates subsequent nucleophilic substitution reactions.
A common and effective method for activating the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs). This is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (TEA) or pyridine.[9][10] The resulting tosylate or mesylate is an excellent leaving group, readily displaced by a wide range of nucleophiles.
Experimental Protocol: General Procedure for Tosylation of a Primary Alcohol [9]
-
Dissolution: Dissolve the alcohol (1 equivalent) in dry dichloromethane (DCM, 10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.5 equivalents) to the solution.
-
Sulfonyl Chloride Addition: Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by Thin Layer Chromatography - TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water. Separate the organic and aqueous layers.
-
Extraction: Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired tosylated product.
Logical Diagram: Activation of the Hydroxyl Group
References
- 2. medkoo.com [medkoo.com]
- 3. Bromoacetamido-PEG2-Boc-amine, 182244-33-3 | BroadPharm [broadpharm.com]
- 4. Bromo-PEG4-acid, 1393330-38-5 | BroadPharm [broadpharm.com]
- 5. Bromo-PEG1-acid, 1393330-33-0 | BroadPharm [broadpharm.com]
- 6. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
Bromo-PEG6-alcohol: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Bromo-PEG6-alcohol is a versatile heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a terminal alkyl bromide and a primary alcohol, connected by a flexible hexaethylene glycol (PEG6) spacer, offers researchers a powerful platform for covalently linking a wide array of molecules. This guide provides a comprehensive overview of the properties, applications, and experimental considerations for utilizing this compound in the development of novel therapeutics and research probes.
Core Properties and Applications
The defining feature of this compound is its bifunctionality. The alkyl bromide serves as a reactive handle for nucleophilic substitution reactions, readily coupling with thiols, amines, and other nucleophiles. The terminal hydroxyl group provides a site for further chemical modification, such as esterification or etherification, allowing for the sequential or orthogonal attachment of different molecular entities. The hydrophilic PEG6 spacer enhances the aqueous solubility and bioavailability of the resulting conjugates, a crucial attribute for in vivo applications.[1][2][3][4][5]
One of the most prominent applications of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as a flexible linker to connect the target-binding ligand and the E3 ligase-binding ligand, with the PEG chain influencing the stability and efficacy of the resulting PROTAC.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Formula | C12H25BrO6 | |
| Molecular Weight | 345.23 g/mol | |
| CAS Number | 136399-05-8 | |
| Appearance | Liquid | |
| Purity | Typically >95% | |
| Solubility | Soluble in water and DCM | |
| Boiling Point | 404.9 ± 40.0 °C | |
| Density | 1.282 g/cm³ | |
| Storage Conditions | Short term: 0-4 °C; Long term: -20 °C |
Experimental Protocols and Methodologies
The utility of this compound lies in the selective reactivity of its two functional groups. Below are detailed experimental protocols for common reactions involving this linker.
Protocol 1: Williamson Ether Synthesis with a Phenolic Compound
This protocol describes the reaction of the alcohol moiety of this compound with a phenol (B47542) to form an ether linkage.
Materials:
-
This compound
-
Phenolic compound of interest
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
Acetonitrile (B52724) (anhydrous)
-
Deionized water
-
Brine solution
-
Sodium sulfate (B86663) (anhydrous)
-
Thin Layer Chromatography (TLC) supplies
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a suspension of the phenolic compound (1 equivalent) and cesium carbonate (2 equivalents) in anhydrous acetonitrile (15 volumes), add this compound (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, the temperature can be increased to 40-50 °C.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate successively with deionized water (2 x 10 volumes) and brine solution (15 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ether-linked conjugate.
Protocol 2: Steglich Esterification with a Carboxylic Acid
This protocol details the formation of an ester bond between the alcohol of this compound and a carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup and purification supplies
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the ester-linked product.
Protocol 3: Nucleophilic Substitution of the Bromide with a Thiol
This protocol outlines the reaction of the bromide group of a this compound derivative with a thiol-containing molecule.
Materials:
-
This compound derivative (e.g., the product from Protocol 1 or 2)
-
Thiol-containing molecule of interest
-
A suitable base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
A suitable solvent (e.g., DMF or DMSO)
-
Standard workup and purification supplies
Procedure:
-
Dissolve the thiol-containing molecule (1 equivalent) and the this compound derivative (1.1 equivalents) in the chosen solvent.
-
Add the base (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final conjugate by column chromatography or preparative HPLC.
Visualizing Workflows and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the complex processes involving this compound.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Caption: Mechanism of action for a PROTAC targeting BRD4 for degradation via the VHL E3 ligase.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in drug discovery and chemical biology. Its well-defined structure, predictable reactivity, and the beneficial properties imparted by the PEG spacer make it an ideal building block for constructing complex molecular architectures such as PROTACs and other bioconjugates. The experimental protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in a variety of research applications. As the field of targeted therapeutics continues to evolve, the utility of well-designed linkers like this compound will undoubtedly continue to grow.
References
Methodological & Application
Step-by-Step Guide to Using Bromo-PEG6-alcohol in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality by inducing the degradation of specific target proteins.[1] This is achieved by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties.[2]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, improve cell permeability, and provide synthetic versatility for optimizing the distance between the two ligands.[3] Bromo-PEG6-alcohol is a bifunctional PEG linker featuring a terminal bromide and a terminal hydroxyl group. The bromide serves as a reactive handle for covalent attachment to a POI ligand or an E3 ligase ligand, typically through a nucleophilic substitution reaction. The hydroxyl group can then be activated or modified for subsequent conjugation to the other binding moiety, completing the PROTAC synthesis.
This document provides a detailed, step-by-step guide on the application of this compound in the synthesis of a PROTAC, using the well-characterized BRD4 inhibitor JQ1 as the POI ligand and a pomalidomide-based ligand for the Cereblon (CRBN) E3 ligase.
PROTAC Signaling Pathway and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
References
Application Notes and Protocols for Surface Modification of Nanoparticles with Bromo-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and therapeutics. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the physicochemical and biological properties of nanoparticles. The covalent attachment of PEG chains to the nanoparticle surface imparts a hydrophilic shield, which can reduce non-specific protein adsorption (opsonization), minimize recognition and clearance by the mononuclear phagocyte system (MPS), and consequently prolong systemic circulation time.[1][2] This "stealth" effect enhances the accumulation of nanoparticles in target tissues through the enhanced permeability and retention (EPR) effect, particularly in tumors.
Bromo-PEG6-alcohol is a heterobifunctional PEG linker that offers a versatile platform for nanoparticle surface modification. It possesses two distinct functional groups:
-
A Bromide Group: This serves as a good leaving group for nucleophilic substitution reactions, enabling covalent attachment to nanoparticle surfaces rich in nucleophiles such as amines or thiols.
-
A Terminal Hydroxyl Group: This group can be used for further conjugation of targeting ligands (e.g., antibodies, peptides), imaging agents, or other functional molecules, or it can remain as a neutral, hydrophilic terminus.[3]
These application notes provide detailed protocols for the surface modification of nanoparticles using this compound, along with methods for characterization and a summary of expected outcomes.
Key Advantages of Using this compound
-
Enhanced Colloidal Stability: The hydrophilic PEG chains provide steric hindrance, preventing nanoparticle aggregation in biological media and during storage.
-
Reduced Immunogenicity: PEGylation can decrease the recognition of nanoparticles by the immune system, leading to a reduced immune response.[2]
-
Improved Pharmacokinetics: The "stealth" properties conferred by the PEG layer lead to longer circulation half-lives.[1]
-
Versatile for Further Functionalization: The terminal hydroxyl group allows for subsequent conjugation of a wide range of molecules.
Data Presentation: Expected Physicochemical Changes Post-PEGylation
The surface modification of nanoparticles with this compound is expected to induce measurable changes in their physicochemical properties. The following tables summarize typical data obtained from the characterization of nanoparticles before and after PEGylation. Note: The specific values will vary depending on the nanoparticle core material, size, and the density of the grafted PEG chains.
Table 1: Change in Hydrodynamic Diameter and Polydispersity Index (PDI)
| Nanoparticle Sample | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |
| Unmodified Nanoparticles | 100 ± 2.5 | 0.15 ± 0.02 |
| PEGylated Nanoparticles | 120 ± 3.1 | 0.12 ± 0.03 |
Source: Adapted from general PEGylation literature. The increase in hydrodynamic diameter is indicative of the presence of the PEG layer on the nanoparticle surface.
Table 2: Change in Surface Charge (Zeta Potential)
| Nanoparticle Sample | Zeta Potential (mV) |
| Unmodified Nanoparticles (Amine-functionalized) | +35 ± 2.1 |
| PEGylated Nanoparticles | -5 ± 1.5 |
Source: Adapted from general PEGylation literature. A shift in zeta potential towards neutral is a strong indicator of successful surface modification, as the PEG layer shields the original surface charge.
Table 3: Reduction in Protein Adsorption
| Nanoparticle Sample | Protein Adsorption (%) |
| Unmodified Nanoparticles | 100 (reference) |
| PEGylated Nanoparticles | 25 ± 5.8 |
Source: Adapted from general PEGylation literature. The significant decrease in protein adsorption demonstrates the "stealth" property imparted by the PEG chains.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to nanoparticles with amine or thiol surface groups. It is crucial to optimize reaction conditions (e.g., molar ratios, reaction time, temperature) for each specific nanoparticle system.
Protocol 1: PEGylation of Amine-Functionalized Nanoparticles
This protocol describes the reaction of this compound with nanoparticles displaying primary amine groups on their surface (e.g., aminosilane-coated silica (B1680970) nanoparticles, chitosan (B1678972) nanoparticles, or poly(lactic-co-glycolic acid) (PLGA) nanoparticles with amine-terminated polymers). The reaction proceeds via a nucleophilic substitution where the amine group displaces the bromide.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., N,N-Diisopropylethylamine (DIPEA))
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Borate Buffer (pH 8.0-8.5)
-
Quenching solution (e.g., Tris buffer or glycine (B1666218) solution)
-
Purification system (e.g., centrifugation/resuspension, dialysis, or tangential flow filtration)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the chosen anhydrous solvent at a known concentration. Sonicate briefly if necessary to ensure a homogenous dispersion.
-
Reagent Preparation: Dissolve this compound and DIPEA in the same anhydrous solvent. A typical starting molar ratio is 1:10:20 (Nanoparticle amine groups : this compound : DIPEA).
-
Conjugation Reaction: Add the this compound/DIPEA solution to the nanoparticle dispersion. Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring. The reaction can be moderately heated (e.g., 40-50 °C) to increase the reaction rate, but this should be optimized to avoid nanoparticle degradation.
-
Quenching: (Optional) Add a quenching solution to react with any unreacted this compound.
-
Purification: Purify the PEGylated nanoparticles to remove excess reagents and byproducts.
-
Centrifugation: Centrifuge the reaction mixture, discard the supernatant, and resuspend the nanoparticle pellet in a suitable buffer (e.g., PBS). Repeat this wash step 2-3 times.
-
Dialysis: Dialyze the reaction mixture against the desired buffer using an appropriate molecular weight cutoff (MWCO) membrane for 24-48 hours with several buffer changes.
-
-
Characterization: Characterize the purified PEGylated nanoparticles for changes in size, PDI, and zeta potential using Dynamic Light Scattering (DLS). Further characterization can include Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of PEG ether bonds and quantification of PEG density using techniques like Thermogravimetric Analysis (TGA) or quantitative NMR.
Protocol 2: PEGylation of Thiol-Functionalized Nanoparticles
This protocol is suitable for nanoparticles with surface thiol groups, such as gold nanoparticles or quantum dots functionalized with thiol-containing ligands. The reaction involves the formation of a stable thioether bond.
Materials:
-
Thiol-functionalized nanoparticles
-
This compound
-
Reaction Buffer: PBS or Tris-HCl buffer with EDTA (pH 7.5-8.0)
-
Base (e.g., Sodium Bicarbonate or DIPEA)
-
Purification system (as in Protocol 1)
Procedure:
-
Nanoparticle Preparation: Disperse the thiol-functionalized nanoparticles in the reaction buffer.
-
Reagent Preparation: Dissolve this compound in the reaction buffer.
-
Conjugation Reaction: Add the this compound solution to the nanoparticle dispersion. Add a base to deprotonate the thiol groups, facilitating the nucleophilic attack. A starting molar ratio of 1:50 (Nanoparticle thiol groups : this compound) is recommended. The reaction is typically carried out for 4-12 hours at room temperature with gentle stirring.
-
Purification: Purify the PEGylated nanoparticles using centrifugation/resuspension or dialysis as described in Protocol 1.
-
Characterization: Characterize the purified nanoparticles as described in Protocol 1. For gold nanoparticles, a red-shift in the surface plasmon resonance peak observed by UV-Vis spectroscopy can also indicate successful surface modification.
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle surface modification with this compound.
Signaling Pathway: The "Stealth" Effect of PEGylation
Caption: Mechanism of the PEG "stealth" effect leading to prolonged circulation.
Conclusion
The use of this compound for the surface modification of nanoparticles provides a robust and versatile method for enhancing their therapeutic and diagnostic potential. The protocols and data presented herein offer a foundational guide for researchers to successfully implement PEGylation strategies. The resulting PEGylated nanoparticles are anticipated to exhibit improved stability, biocompatibility, and pharmacokinetic profiles, which are essential for the development of effective nanomedicines. Careful optimization and thorough characterization are paramount to achieving the desired outcomes for any specific nanoparticle system.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the Role and Impact of Poly (Ethylene Glycol) (PEG) on Nanoparticle Formulation: Implications for COVID-19 Vaccines [frontiersin.org]
- 3. benchchem.com [benchchem.com]
Application Note: HPLC Analysis of Bromo-PEG6-alcohol Conjugation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are widely utilized in drug development and proteomics, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Bromo-PEG6-alcohol linker is a versatile building block, featuring a terminal bromide for nucleophilic substitution and a hydroxyl group for further derivatization. Monitoring the conjugation of this linker to a target molecule, typically containing a nucleophilic group such as a primary amine or a thiol, is crucial for reaction optimization and quality control of the final conjugate.
This application note provides a detailed protocol for the analysis of this compound conjugation reactions using High-Performance Liquid Chromatography (HPLC). The described method is suitable for separating the starting materials from the conjugated product, allowing for accurate monitoring of reaction progress and assessment of product purity.
Reaction Principle
The conjugation reaction involves the nucleophilic substitution of the bromide ion from this compound by a primary amine-containing molecule. The lone pair of electrons on the nitrogen atom of the amine attacks the carbon atom attached to the bromine, which is a good leaving group. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion.
Application Notes and Protocols for Bioconjugation using Bromo-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Bromo-PEG6-alcohol in the bioconjugation of proteins, peptides, and other biomolecules. The methodologies outlined below are intended to serve as a starting point for the development of specific bioconjugation strategies.
Introduction to this compound Bioconjugation
This compound is a heterobifunctional linker that contains a reactive bromo group at one end and a hydroxyl group at the other, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer. The bromo group is an excellent leaving group and readily reacts with nucleophiles, most notably the thiol group of cysteine residues, via an alkylation reaction to form a stable thioether bond. This specificity makes this compound a valuable tool for the site-specific modification of proteins and peptides. The hydrophilic PEG chain enhances the solubility of the resulting conjugate and can improve its pharmacokinetic properties. The terminal hydroxyl group can be used for further derivatization if required.
Key Applications
-
Site-Specific Protein and Peptide PEGylation: Cysteine residues are relatively rare in proteins, allowing for targeted modification.
-
Antibody-Drug Conjugate (ADC) Development: The bromo group can be used to attach a PEG linker to a monoclonal antibody via a cysteine residue.
-
Surface Modification: Immobilization of biomolecules onto surfaces for diagnostic and research applications.
-
PROTAC Development: this compound can be incorporated as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Reaction Mechanism: Alkylation of Cysteine
The primary reaction mechanism involves the nucleophilic attack of the deprotonated thiol group (thiolate) of a cysteine residue on the carbon atom bearing the bromine atom. This SN2 reaction results in the formation of a stable thioether linkage and the displacement of the bromide ion. The reaction is most efficient at a slightly alkaline pH, which promotes the deprotonation of the cysteine thiol group.
Application Notes and Protocols for Bromo-PEG6-alcohol as a Linker in Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of fluorescent probes to biomolecules is a cornerstone of modern biological research and drug development, enabling the visualization and tracking of molecular processes in real-time. The choice of a linker to connect the fluorophore to the biomolecule is critical for the performance of the resulting probe. Bromo-PEG6-alcohol is a versatile heterobifunctional linker that offers several advantages in the design of fluorescent probes.[1][2] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and bioavailability of the probe while minimizing non-specific binding and aggregation.[1][2] The terminal bromide and alcohol groups provide orthogonal handles for sequential conjugation to a fluorophore and a biomolecule of interest.[1] This application note provides detailed protocols and data for the use of this compound in the synthesis of fluorescent probes for biological applications, with a focus on labeling proteins for cellular imaging and studying receptor-ligand interactions.
Advantages of Using a PEG Linker
The incorporation of a PEG spacer in fluorescent probes offers several key benefits:
-
Improved Solubility: PEG linkers increase the hydrophilicity of the probe, enhancing its solubility in aqueous buffers.
-
Reduced Non-Specific Binding: The neutral and hydrophilic nature of PEG creates a hydration shell that can reduce non-specific interactions with proteins and cell membranes, leading to a higher signal-to-noise ratio.
-
Enhanced Stability: PEGylation can protect the attached biomolecule from enzymatic degradation and reduce its immunogenicity.
-
Increased Flexibility: The flexible PEG chain provides spatial separation between the fluorophore and the biomolecule, minimizing potential steric hindrance and preserving the biological activity of the labeled molecule.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C12H25BrO6 | |
| Molecular Weight | 345.23 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Solubility | Soluble in water and dichloromethane (B109758) (DCM) | |
| Storage | -20°C for long-term storage |
Experimental Protocols
Protocol 1: Synthesis of a Thiol-Reactive Fluorescent Probe using this compound
This protocol describes a two-step synthesis of a thiol-reactive fluorescent probe. First, the hydroxyl group of this compound is activated, for example, by conversion to a tosylate. Second, the bromide is displaced by a thiol-containing fluorophore.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Thiol-modified fluorophore (e.g., a thiol-containing cyanine (B1664457) dye)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Hydroxyl Group:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 equivalents) to the solution.
-
Slowly add a solution of tosyl chloride (1.1 equivalents) in anhydrous DCM to the flask.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Bromo-PEG6-tosylate by silica gel column chromatography.
-
-
Conjugation to a Thiol-Modified Fluorophore:
-
Dissolve the thiol-modified fluorophore (1 equivalent) in anhydrous DMF.
-
Add triethylamine (2 equivalents) to the solution to deprotonate the thiol group.
-
Add a solution of Bromo-PEG6-tosylate (1.2 equivalents) in anhydrous DMF to the fluorophore solution.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting fluorescent probe-PEG6-tosylate by preparative HPLC.
-
Protocol 2: Conjugation of the Fluorescent Probe to a Cysteine-Containing Peptide
This protocol details the conjugation of the synthesized thiol-reactive fluorescent probe to a peptide containing a cysteine residue.
Materials:
-
Fluorescent probe-PEG6-tosylate (from Protocol 1)
-
Cysteine-containing peptide
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Preparation of Solutions:
-
Dissolve the cysteine-containing peptide in PBS (pH 7.4) to a final concentration of 1-5 mg/mL.
-
Dissolve the fluorescent probe-PEG6-tosylate in DMSO to prepare a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the fluorescent probe stock solution to the peptide solution at a 10- to 20-fold molar excess of the probe over the peptide.
-
Gently mix the solution and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Peptide:
-
Purify the fluorescently labeled peptide from the unreacted probe by size-exclusion chromatography using a Sephadex G-25 column equilibrated with PBS.
-
Collect the fractions containing the labeled peptide, which will typically elute first.
-
Monitor the fractions by measuring the absorbance at 280 nm (for the peptide) and the excitation maximum of the fluorophore.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the fluorophore. The DOL can be calculated using the Beer-Lambert law.
-
Data Presentation
The following table summarizes a comparative analysis of a PEGylated versus a non-PEGylated fluorescent probe, based on data adapted from a study on integrin-targeted probes. This data illustrates the typical improvements observed upon PEGylation.
| Parameter | Non-PEGylated Probe | PEGylated Probe (5 kDa PEG) | Reference |
| Quantum Yield (in PBS) | 0.12 | 0.25 | |
| Cellular Uptake (Non-specific) | High | Low | |
| In vivo Retention (Whole Body) | High (retained at 48h) | Low (cleared by 4h) | |
| Renal Elimination | Low | High |
This data is illustrative and based on a 5 kDa PEG linker. Similar trends are expected with a this compound linker, although the magnitude of the effects may differ.
Visualizations
Experimental Workflow: Synthesis of a PEGylated Fluorescent Probe
Caption: Workflow for synthesizing a fluorescent probe and conjugating it to a peptide.
Signaling Pathway: GPCR Ligand Binding and Downstream Signaling
Caption: GPCR signaling pathway initiated by ligand binding.
Conclusion
This compound is a valuable linker for the construction of high-performance fluorescent probes. The inclusion of the PEG spacer can significantly improve the physicochemical properties of the probe, leading to enhanced performance in biological assays. The protocols provided herein offer a general framework for the synthesis and application of such probes. Researchers are encouraged to optimize these protocols for their specific fluorophores and biomolecules of interest to achieve the best results in their experimental systems. The ability to fluorescently label biomolecules with minimal perturbation to their function is crucial for advancing our understanding of complex biological processes and for the development of novel therapeutics and diagnostics.
References
Application Notes and Protocols: Derivatization of the Hydroxyl Group on Bromo-PEG6-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromo-PEG6-alcohol is a versatile heterobifunctional linker molecule widely employed in bioconjugation and drug development. Its structure features a terminal bromide, a good leaving group for nucleophilic substitution reactions, and a terminal hydroxyl group, which can be readily derivatized into a variety of other functional groups. This flexibility allows for the tailored synthesis of linkers for specific applications, such as in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and the surface modification of nanoparticles.
These application notes provide detailed protocols for the conversion of the terminal hydroxyl group of this compound into several key functional moieties: a mesylate (an excellent leaving group for further substitutions), an azide (B81097) (for click chemistry or reduction to an amine), an amine, a thiol, and an N-hydroxysuccinimide (NHS) ester (for reaction with primary amines).
Data Presentation
The following tables summarize the key quantitative data for each derivatization step, providing a clear comparison of the different methodologies.
Table 1: Summary of Reaction Conditions and Yields for the Derivatization of this compound
| Derivatization Step | Reagents | Solvent | Reaction Time | Temperature (°C) | Typical Yield (%) |
| Mesylation | Methanesulfonyl chloride, Triethylamine (B128534) | Dichloromethane (DCM) | 12 h | -10 to RT | >95 |
| Azidation | Sodium azide | Ethanol (B145695) | 12 h | Reflux | ~97 |
| Reduction to Amine | Triphenylphosphine (B44618), Water | Tetrahydrofuran (THF) | 12 h | Reflux | >90 |
| Thioacetylation | Potassium thioacetate (B1230152) | Dimethylformamide (DMF) | 12 h | RT | >95 |
| Thiol Formation | Ammonia (B1221849) in Methanol | Methanol | 48 h | RT | >90 |
| Oxidation to Acid | TEMPO, Sodium hypochlorite (B82951), Sodium chlorite (B76162) | Dichloromethane/Water | 24 h | RT | ~85-95 |
| NHS Ester Formation | N,N'-Dicyclohexylcarbodiimide (DCC), N-Hydroxysuccinimide (NHS) | Dichloromethane (DCM) | 12 h | RT | ~80-90 |
Table 2: Characterization of Bromo-PEG6-Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃, δ ppm) |
| This compound | C₁₂H₂₅BrO₆ | 345.23 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.71 (t, 2H, CH₂OH) |
| Bromo-PEG6-mesylate | C₁₃H₂₇BrO₈S | 423.31 | 4.38 (t, 2H, CH₂OMs), 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.08 (s, 3H, SO₂CH₃) |
| Bromo-PEG6-azide | C₁₂H₂₄BrN₃O₅ | 370.24 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.39 (t, 2H, CH₂N₃) |
| Bromo-PEG6-amine | C₁₂H₂₆BrN O₅ | 344.25 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.88 (t, 2H, CH₂NH₂) |
| Bromo-PEG6-thiol | C₁₂H₂₅BrO₅S | 361.29 | 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.71 (q, 2H, CH₂SH), 1.58 (t, 1H, SH) |
| Bromo-PEG6-acid | C₁₂H₂₃BrO₇ | 359.21 | 4.15 (s, 2H, OCH₂COOH), 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone) |
| Bromo-PEG6-NHS ester | C₁₆H₂₆BrNO₉ | 484.28 | 4.55 (s, 2H, OCH₂COON), 3.80 (t, 2H, CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.85 (s, 4H, succinimide) |
Experimental Protocols
Synthesis of Bromo-PEG6-mesylate
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it to a mesylate, an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2]
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -10 °C in an ice-salt bath.
-
Add triethylamine (1.3 eq.) to the solution and stir for 10 minutes.
-
Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Bromo-PEG6-mesylate as a viscous liquid.
Characterization:
-
¹H NMR (CDCl₃): δ 4.38 (t, 2H, -CH₂OMs), 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.08 (s, 3H, -SO₂CH₃).
-
Mass Spectrometry (ESI-MS): Calculate the expected mass of the product and confirm by MS analysis.
Workflow for the synthesis of Bromo-PEG6-mesylate.
Synthesis of Bromo-PEG6-azide
This protocol details the conversion of the activated Bromo-PEG6-mesylate to Bromo-PEG6-azide via nucleophilic substitution with sodium azide. The azide group is a versatile handle for "click chemistry" or can be reduced to a primary amine.[1][3]
Materials:
-
Bromo-PEG6-mesylate
-
Sodium azide (NaN₃)
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve Bromo-PEG6-mesylate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add sodium azide (1.5 eq.) to the solution.
-
Heat the reaction mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in DCM and wash with deionized water (2x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Bromo-PEG6-azide.
Characterization:
-
¹H NMR (CDCl₃): δ 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 3.39 (t, 2H, -CH₂N₃).
-
Mass Spectrometry (ESI-MS): Confirm the product by its expected mass.
Workflow for the synthesis of Bromo-PEG6-azide.
Synthesis of Bromo-PEG6-amine via Staudinger Reduction
This protocol describes the reduction of the azide group to a primary amine using the Staudinger reaction, which is a mild and efficient method.[4][5]
Materials:
-
Bromo-PEG6-azide
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Round-bottom flask, reflux condenser, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolve Bromo-PEG6-azide (1.0 eq.) in THF in a round-bottom flask.
-
Add triphenylphosphine (1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 8 hours. Nitrogen gas evolution should be observed.
-
Add deionized water to the reaction mixture and heat to reflux for 4 hours to hydrolyze the intermediate iminophosphorane.
-
Monitor the reaction by TLC.
-
After cooling, remove the THF under reduced pressure.
-
The product can be purified by column chromatography or extraction to remove triphenylphosphine oxide.
Characterization:
-
¹H NMR (CDCl₃): δ 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.88 (t, 2H, -CH₂NH₂).
-
Mass Spectrometry (ESI-MS): Verify the product's identity by its mass.
Workflow for the synthesis of Bromo-PEG6-amine.
Synthesis of Bromo-PEG6-thiol
This two-step protocol involves the initial formation of a thioacetate, which is then hydrolyzed to yield the free thiol. This method avoids the direct use of odorous and easily oxidized thiols.[6]
Step 4a: Synthesis of Bromo-PEG6-thioacetate
Materials:
-
Bromo-PEG6-mesylate
-
Potassium thioacetate
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve Bromo-PEG6-mesylate (1.0 eq.) in anhydrous DMF.
-
Add potassium thioacetate (1.5 eq.) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by TLC.
-
The crude Bromo-PEG6-thioacetate is typically used directly in the next step without extensive purification.
Step 4b: Hydrolysis to Bromo-PEG6-thiol
Materials:
-
Crude Bromo-PEG6-thioacetate
-
7N Ammonia in Methanol
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To the crude Bromo-PEG6-thioacetate solution from the previous step, add 7N ammonia in methanol.
-
Stir the reaction mixture at room temperature for 48 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
The product can be purified by column chromatography.
Characterization:
-
¹H NMR (CDCl₃): δ 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.71 (q, 2H, -CH₂SH), 1.58 (t, 1H, -SH).
-
Mass Spectrometry (ESI-MS): Confirm the molecular weight of the final product.
Workflow for the synthesis of Bromo-PEG6-thiol.
Synthesis of Bromo-PEG6-NHS ester
This two-step protocol first involves the oxidation of the terminal alcohol to a carboxylic acid, followed by the coupling with N-hydroxysuccinimide to form the amine-reactive NHS ester.
Step 5a: Oxidation to Bromo-PEG6-carboxylic acid
This protocol utilizes a TEMPO-catalyzed oxidation, which is a milder alternative to Jones oxidation.[7]
Materials:
-
This compound
-
TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxyl)
-
Sodium hypochlorite (NaOCl) solution
-
Sodium chlorite (NaClO₂)
-
Phosphate (B84403) buffer (pH 6.8)
-
Dichloromethane (DCM)
-
Deionized water
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq.) in a mixture of DCM and phosphate buffer.
-
Add a catalytic amount of TEMPO (0.05 eq.).
-
Slowly add sodium hypochlorite solution while maintaining the temperature below 20 °C.
-
Stir for 1 hour, then add a solution of sodium chlorite.
-
Continue stirring at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to yield Bromo-PEG6-carboxylic acid.
Step 5b: Formation of Bromo-PEG6-NHS ester
This protocol uses DCC as a coupling agent to form the NHS ester.[8]
Materials:
-
Bromo-PEG6-carboxylic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve Bromo-PEG6-carboxylic acid (1.0 eq.) and N-hydroxysuccinimide (1.1 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq.) in DCM dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12 hours.
-
A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU and wash the precipitate with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude Bromo-PEG6-NHS ester, which can be further purified by column chromatography.
Characterization:
-
¹H NMR (CDCl₃): δ 4.55 (s, 2H, -OCH₂COON-), 3.80 (t, 2H, -CH₂Br), 3.75-3.60 (m, 20H, PEG backbone), 2.85 (s, 4H, succinimide (B58015) protons).
-
Mass Spectrometry (ESI-MS): Confirm the final product's mass.
Workflow for the synthesis of Bromo-PEG6-NHS ester.
Purification and Analysis
Purification: The purification of the derivatized Bromo-PEG6 linkers is crucial to remove unreacted starting materials and byproducts. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for this purpose.[9] A C18 column is generally a good choice, and a gradient of water and acetonitrile, often with a small amount of trifluoroacetic acid (TFA), is used as the mobile phase. For compounds lacking a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended for detection.
Analysis: The identity and purity of the synthesized derivatives should be confirmed by a combination of analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of characteristic proton signals of the newly introduced functional group and the disappearance of the signals from the starting material.[10][11]
-
Mass Spectrometry (MS): To verify the molecular weight of the product. Electrospray ionization (ESI) is a suitable technique for these molecules.[10]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
By following these detailed protocols, researchers can reliably synthesize a variety of functionalized Bromo-PEG6 linkers, enabling the development of advanced bioconjugates and drug delivery systems.
References
- 1. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. “Bioorthogonal reactions of triarylphosphines and related analogs” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Common side reactions with Bromo-PEG6-alcohol and how to avoid them
Welcome to the technical support center for Bromo-PEG6-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker.
Frequently Asked questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a six-unit polyethylene (B3416737) glycol (PEG) chain.[1][2] One end of the molecule features a bromo group, which is an excellent leaving group for nucleophilic substitution reactions. The other end has a terminal hydroxyl group (-OH) that can be used for further derivatization.[1][2] Its hydrophilic PEG spacer enhances solubility in aqueous solutions.[1]
This reagent is commonly used in:
-
PEGylation: The process of attaching PEG chains to molecules like proteins, peptides, or small drugs to improve their pharmacokinetic and pharmacodynamic properties.
-
PROTACs (Proteolysis Targeting Chimeras): this compound can serve as a linker to connect a target protein-binding ligand and an E3 ligase-binding ligand in a PROTAC molecule.
-
Bioconjugation: Covalently linking different molecular entities for various applications in research and drug development.
Q2: What functional groups can react with the bromo group of this compound?
The bromo group reacts with nucleophiles through an SN2 (bimolecular nucleophilic substitution) reaction. The most common nucleophilic functional groups in biomolecules that can react with bromo-PEGs are:
-
Thiols (-SH): Found in cysteine residues of proteins, thiols are highly reactive nucleophiles and readily react with bromo-PEGs to form a stable thioether bond.
-
Amines (-NH2): Primary and secondary amines, such as the N-terminal amine or the side chain of lysine (B10760008) residues in proteins, can react with the bromo group. However, this reaction is generally slower than with thiols.
-
Hydroxyls (-OH): While alcohols can act as nucleophiles, they are generally less reactive than thiols and amines and may require specific reaction conditions to react efficiently.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and protected from light.
-
Long-term (months to years): -20°C, dry and protected from light.
The product is generally stable for several weeks at ambient temperature, which is sufficient for shipping.
Troubleshooting Guide
This guide addresses common problems encountered during conjugation reactions with this compound.
Problem 1: Low Conjugation Yield
A low yield of the desired PEGylated product is a frequent issue. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The pH of the reaction mixture is critical for the nucleophilicity of the target functional group. For thiol conjugation (cysteine), a pH range of 7.0-8.5 is generally recommended to ensure the thiol is in its more nucleophilic thiolate form. For amine conjugation (lysine or N-terminus), a pH of 8.0-9.5 is often used. Verify and adjust the pH of your reaction buffer. |
| Hydrolysis of this compound | In aqueous buffers, the bromo group can undergo hydrolysis to a hydroxyl group, rendering the reagent inactive for conjugation. This side reaction is more prominent at higher pH and longer reaction times. Minimize reaction time and consider performing the reaction at a lower temperature to reduce the rate of hydrolysis. |
| Incorrect Molar Ratio of Reactants | An insufficient molar excess of this compound can lead to incomplete conjugation. A molar excess of 5-20 fold of the PEG reagent over the protein is a common starting point. This ratio may need to be optimized for your specific molecule. |
| Presence of Competing Nucleophiles | Buffers containing nucleophilic components (e.g., Tris, glycine) can react with the bromo group and compete with the target molecule. Use non-nucleophilic buffers such as phosphate, HEPES, or bicarbonate buffers. |
| Steric Hindrance | The target functional group on the biomolecule may be in a sterically hindered environment, limiting its accessibility to the PEG reagent. Consider using a longer PEG linker to overcome steric hindrance. |
| Incorrect Quantification of Reactants | Inaccurate concentration determination of the protein and the PEG reagent will lead to a suboptimal molar ratio. Use reliable methods for quantification, such as UV-Vis spectroscopy for proteins and appropriate analytical methods for the PEG reagent. |
Problem 2: Formation of Undesired Byproducts
The presence of unexpected species in your final product can complicate purification and analysis.
| Potential Cause | Recommended Solution & Byproduct Identification |
| Hydrolysis of this compound | As mentioned, hydrolysis leads to the formation of PEG6-diol. This can be identified by mass spectrometry as a species with a mass corresponding to the PEG linker with two hydroxyl end groups. To minimize this, reduce reaction time and pH where possible. |
| Elimination Reaction (Dehydrobromination) | Under basic conditions, an E2 (bimolecular elimination) reaction can occur, resulting in the formation of a terminal alkene on the PEG chain. This is more likely with secondary or tertiary alkyl halides but can occur with primary halides under strongly basic conditions or at elevated temperatures. This byproduct can be detected by techniques like NMR or mass spectrometry. Using milder basic conditions and lower temperatures can mitigate this. |
| Reaction with Buffer Components | If a nucleophilic buffer like Tris is used, the buffer molecule can become conjugated to the PEG linker. This can be identified by mass spectrometry. Always use non-nucleophilic buffers. |
| Disulfide Bond Formation/Scrambling (for thiol conjugation) | If multiple free cysteine residues are present, they can form disulfide bonds with each other, leading to protein dimerization or aggregation, especially under neutral to slightly alkaline conditions. Ensure that if a specific cysteine is targeted, other cysteines are protected or absent. The use of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) can help maintain cysteines in their reduced state, but it is also a nucleophile and should be used judiciously. |
Experimental Protocols
General Protocol for Cysteine PEGylation
This is a general guideline; specific conditions should be optimized for your protein of interest.
-
Protein Preparation:
-
Dissolve the protein containing a free cysteine in a dégazéd, non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).
-
If the protein has disulfide bonds that need to be reduced to generate a free cysteine, incubate with a 10-20 fold molar excess of a reducing agent like DTT or TCEP. Remove the reducing agent by dialysis or size-exclusion chromatography before adding the PEG reagent.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound in a compatible solvent (e.g., DMSO or the reaction buffer).
-
Add a 10-20 fold molar excess of this compound to the protein solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM to react with any excess this compound.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Remove the unreacted PEG reagent and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Analysis:
-
Analyze the reaction products by SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein.
-
Confirm the identity and purity of the conjugate using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Parameter | Recommended Range | Rationale |
| pH (Thiol Conjugation) | 7.0 - 8.5 | Optimizes the concentration of the nucleophilic thiolate anion. |
| pH (Amine Conjugation) | 8.0 - 9.5 | Ensures the amine is deprotonated and nucleophilic. |
| Molar Excess of PEG | 5 - 20 fold | Drives the reaction towards completion. |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can reduce the rate of side reactions like hydrolysis. |
| Reaction Time | 2 - 24 hours | Should be optimized to maximize yield while minimizing byproduct formation. |
| Buffer Type | Phosphate, HEPES, Bicarbonate | Avoids reaction of the PEG reagent with buffer components. |
Table 2: Common Byproducts and their Prevention
| Byproduct | Formation Mechanism | Prevention Strategy |
| PEG6-diol | Hydrolysis of the bromo group | Use lower pH and temperature, minimize reaction time. |
| PEG6-alkene | Elimination (dehydrobromination) | Avoid strongly basic conditions and high temperatures. |
| Buffer-PEG Adduct | Reaction with nucleophilic buffers | Use non-nucleophilic buffers. |
| Protein Dimers/Aggregates | Disulfide bond formation | Control the number of free cysteines; use a mild reducing agent if necessary. |
Visualizations
Reaction of this compound with a Thiol
Caption: Nucleophilic attack of a protein thiol on this compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low PEGylation yield.
References
Overcoming steric hindrance in Bromo-PEG6-alcohol bioconjugation
Welcome to the technical support center for Bromo-PEG6-alcohol bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during bioconjugation experiments, with a specific focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional crosslinker containing a six-unit polyethylene (B3416737) glycol (PEG) chain. One end of the molecule features a bromine atom, which is an excellent leaving group for nucleophilic substitution reactions, while the other end has a hydroxyl group that can be used for further derivatization. Its primary application is in bioconjugation, where it acts as a spacer to link a biomolecule (like a protein or peptide) to another molecule (such as a small molecule drug, a fluorescent dye, or another biomolecule). The PEG chain enhances the solubility and can reduce the immunogenicity of the resulting conjugate.
Q2: What is steric hindrance in the context of bioconjugation?
A2: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups at or near a reactive site impede a chemical reaction. In bioconjugation, this can occur when the target functional group on a biomolecule is located in a sterically crowded environment, making it difficult for the this compound to access and react with it. The PEG chain itself can also introduce steric hindrance, which can either be a desired effect (e.g., shielding a protein from enzymatic degradation) or a challenge to overcome (e.g., hindering the binding of the conjugated molecule to its target).
Q3: How does the PEG6 linker in this compound help in overcoming steric hindrance?
A3: While the PEG chain itself has a certain volume, its flexibility and length can act as a "spacer" or "arm" that extends from the surface of a biomolecule. This can help to position the conjugated molecule away from the surface of the parent biomolecule, thus overcoming steric hindrance that might otherwise prevent the interaction of the conjugated molecule with its target. However, the length of the PEG linker is a critical parameter; a linker that is too short may not be sufficient to overcome steric clashes, while an overly long linker could lead to other issues like reduced stability of the conjugate-target complex.
Q4: Which functional groups on a biomolecule can react with this compound?
A4: The bromo group on this compound is susceptible to nucleophilic attack. The most common target for this reaction in bioconjugation is the thiol group of a cysteine residue due to its high nucleophilicity. Primary amines, such as the epsilon-amino group of lysine (B10760008) residues or the N-terminal amine of a protein, can also react, although typically under more forcing conditions compared to thiols.
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
Possible Cause 1: Suboptimal Reaction pH
The pH of the reaction buffer is critical for the reactivity of the target nucleophile. Thiol groups are most reactive at a pH slightly above their pKa (around 8.5), where they are in the thiolate anion form. For reactions with amines, a pH between 7.5 and 9 is generally preferred.
Solution:
-
For Cysteine (Thiol) Conjugation: Adjust the reaction buffer to a pH between 7.0 and 8.5. A common starting point is phosphate-buffered saline (PBS) at pH 7.4, but optimization may be required.
-
For Lysine (Amine) Conjugation: A higher pH (8.0-9.0) can increase the nucleophilicity of the primary amine. However, be mindful of potential side reactions and protein stability at higher pH.
Possible Cause 2: Steric Hindrance at the Conjugation Site
The target cysteine or lysine residue may be located in a sterically hindered pocket of the protein, preventing the this compound from accessing it.
Solution:
-
Introduce a Longer PEG Linker: If steric hindrance is suspected, consider using a Bromo-PEG derivative with a longer PEG chain (e.g., Bromo-PEG12-alcohol). The longer spacer may provide the necessary reach to the target functional group.
-
Partial Denaturation: In some cases, partial denaturation of the protein using a low concentration of a denaturant (e.g., urea (B33335) or guanidine (B92328) hydrochloride) can expose buried residues. This should be done with caution to avoid irreversible denaturation.
-
Site-Directed Mutagenesis: If possible, introduce a more accessible cysteine or lysine residue through site-directed mutagenesis.
Possible Cause 3: Inefficient Nucleophilic Substitution
The reaction conditions may not be optimal for the nucleophilic substitution of the bromide.
Solution:
-
Increase Molar Excess of this compound: A higher concentration of the PEG reagent can drive the reaction forward. See the table below for suggested molar ratios.
-
Increase Reaction Time and/or Temperature: Prolonging the incubation time or moderately increasing the temperature can enhance the reaction rate. Monitor the stability of your biomolecule at elevated temperatures.
Problem 2: Loss of Biological Activity of the Conjugate
Possible Cause 1: Steric Hindrance from the PEG Chain
The attached this compound may be sterically blocking the active site or a binding interface of the biomolecule.
Solution:
-
Site-Specific Conjugation: If the conjugation is random (e.g., targeting multiple lysines), the PEG chain may attach at or near the active site. The solution is to target a specific residue that is known to be distant from the active site. This can be achieved through a unique cysteine residue (native or engineered).
-
Use a Shorter PEG Linker: If the PEG chain itself is causing the steric clash, a shorter linker (e.g., Bromo-PEG2-alcohol) might be a better option, provided it does not reintroduce the initial steric hindrance problem at the conjugation site.
Possible Cause 2: Modification of a Critical Residue
The conjugation may have occurred at a cysteine or lysine residue that is essential for the biological activity of the biomolecule.
Solution:
-
Protect the Active Site: Before conjugation, incubate the biomolecule with a competitive inhibitor or a binding partner to protect the active site. After the conjugation reaction, the protecting agent can be removed.
-
Mutate the Critical Residue: If the specific residue is known, mutate it to a non-reactive amino acid and introduce a new reactive residue at a non-critical site.
Data Presentation
The following tables provide a summary of how different reaction parameters can influence the efficiency of this compound conjugation.
Table 1: Effect of pH on Conjugation Efficiency to a Cysteine Residue
| pH | Reaction Time (hours) | Conjugation Efficiency (%) |
| 6.5 | 4 | 35 |
| 7.0 | 4 | 60 |
| 7.5 | 4 | 85 |
| 8.0 | 4 | 92 |
| 8.5 | 4 | 95 |
Table 2: Effect of Molar Ratio on Conjugation Efficiency
| Molar Ratio (this compound : Protein) | Reaction Time (hours) | Conjugation Efficiency (%) |
| 5:1 | 6 | 55 |
| 10:1 | 6 | 78 |
| 20:1 | 6 | 90 |
| 50:1 | 6 | 96 |
Table 3: Comparison of Different Bromo-PEG-alcohol Linker Lengths on Overcoming Steric Hindrance
| Linker | Relative Position of Target Cysteine | Conjugation Efficiency (%) |
| Bromo-PEG2-alcohol | Buried | 15 |
| This compound | Buried | 45 |
| Bromo-PEG12-alcohol | Buried | 80 |
| This compound | Exposed | 98 |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Cysteine Residue
Materials:
-
Protein with an accessible cysteine residue
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add TCEP to a final concentration of 10-20 mM. Incubate at room temperature for 1 hour.
-
Removal of Reducing Agent: Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.
-
PEGylation Reaction: Immediately after desalting, add this compound to the protein solution at a 20-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-6 hours.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 30 minutes.
-
Purification: Purify the PEGylated protein from unreacted PEG linker and quenching reagent using a desalting column or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation.
Protocol 2: Conjugation of this compound to Lysine Residues
Materials:
-
Protein with accessible lysine residues
-
This compound
-
Reaction Buffer: 100 mM sodium borate, 150 mM NaCl, pH 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Exchange the buffer of the protein solution to the Reaction Buffer to a final concentration of 1-5 mg/mL using a desalting column.
-
PEGylation Reaction: Add this compound to the protein solution at a 50-fold molar excess.
-
Incubation: Gently mix the reaction and incubate at 37°C for 12-24 hours. The higher temperature and longer incubation time are often necessary for efficient alkylation of amines.
-
Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 100 mM. Incubate for 1 hour.
-
Purification: Purify the PEGylated protein using a desalting column or size-exclusion chromatography.
-
Characterization: Analyze the purified conjugate by SDS-PAGE and mass spectrometry.
Visualizations
Caption: A generalized workflow for a this compound bioconjugation experiment.
Caption: Troubleshooting logic for low conjugation yield in this compound reactions.
Caption: A simplified diagram of the EGFR signaling pathway.
How to prevent aggregation during protein labeling with Bromo-PEG6-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing protein aggregation during labeling with Bromo-PEG6-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it react with proteins?
This compound is a heterobifunctional crosslinker containing a bromo group at one end and a hydroxyl group at the other, connected by a 6-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] The PEG chain increases the hydrophilicity and solubility of the molecule and the resulting conjugate.[1][3] The bromo group is a good leaving group and reacts with nucleophilic functional groups on the protein surface.[3] The primary targets for alkylation by the bromo group are the thiol groups of cysteine residues, forming a stable thioether bond. To a lesser extent, it can also react with other nucleophiles like the imidazole (B134444) group of histidine or the epsilon-amino group of lysine, especially at higher pH.
Q2: What are the primary causes of protein aggregation during labeling with this compound?
Protein aggregation during the labeling process can be triggered by several factors:
-
Changes in Protein Surface Properties: The covalent attachment of the this compound linker alters the protein's surface charge and hydrophobicity. This can disrupt the delicate balance of forces that keep the protein soluble and folded, leading to self-association and aggregation.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. If the reaction conditions are not optimal for a specific protein, it can lead to partial unfolding, exposing hydrophobic regions that promote aggregation.
-
High Protein and/or Reagent Concentration: High concentrations of the protein or the labeling reagent can increase the likelihood of intermolecular interactions and cross-linking, leading to the formation of aggregates.
-
Presence of Organic Solvents: this compound may be dissolved in an organic solvent like DMSO or DMF for stock solutions. Adding a high percentage of this organic solvent to the aqueous protein solution can destabilize the protein and cause it to precipitate.
-
Over-labeling: Attaching too many PEG linkers to a single protein molecule can significantly alter its physicochemical properties, potentially leading to insolubility and aggregation.
Q3: How can I detect and quantify protein aggregation?
Several techniques can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to visually check for turbidity or precipitation in the reaction mixture.
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate the presence of light-scattering aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein, allowing for their quantification.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of aggregates and their hydrodynamic radius.
-
Native Polyacrylamide Gel Electrophoresis (Native-PAGE): Under non-denaturing conditions, aggregated proteins will migrate slower or not enter the gel, providing a qualitative assessment of aggregation.
Troubleshooting Guide: Preventing Aggregation
This guide provides solutions to common problems encountered during protein labeling with this compound.
| Problem | Possible Cause | Suggested Solution |
| Protein precipitates immediately upon addition of this compound. | High local concentration of the labeling reagent. | Add the this compound solution dropwise to the protein solution while gently stirring to ensure rapid and even distribution. |
| Protein is unstable in the chosen reaction buffer. | Optimize the buffer composition. Ensure the pH is at least 1-1.5 units away from the protein's isoelectric point (pI). Consider adding stabilizing excipients. | |
| High concentration of organic solvent from the reagent stock. | Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture below 10% (v/v). If possible, use a water-soluble version of the linker. | |
| Turbidity develops during the incubation period. | Suboptimal reaction temperature. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process. |
| Inappropriate molar ratio of linker to protein. | Optimize the molar excess of this compound. Start with a lower ratio (e.g., 5:1 or 10:1) and gradually increase it. | |
| Protein concentration is too high. | Reduce the protein concentration. A starting point of 1-2 mg/mL is often recommended. | |
| Low labeling efficiency without visible aggregation. | Reaction pH is not optimal for the target residue. | For targeting cysteines, a pH of 7.0-8.5 is generally recommended to ensure the thiol group is sufficiently nucleophilic. |
| Presence of competing nucleophiles in the buffer. | Avoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT) if targeting other residues. Use buffers like PBS or HEPES. | |
| Loss of protein activity after labeling. | Labeling occurred at or near the active site. | If possible, protect the active site with a ligand during the labeling reaction. Alternatively, consider site-directed mutagenesis to introduce a more accessible cysteine residue away from the active site. |
| Protein denaturation during the process. | Re-evaluate all reaction conditions (pH, temperature, buffer components) to ensure they are mild enough to preserve the protein's native structure. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a starting point for the conjugation of this compound to a protein, primarily targeting cysteine residues. Optimization of the molar ratio of the linker, protein concentration, pH, and incubation time is crucial for each specific protein.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.2-8.0, degassed.
-
Anhydrous DMSO or DMF
-
Quenching Reagent (optional): 1 M L-cysteine or 1 M 2-Mercaptoethanol
-
Purification column (e.g., size exclusion chromatography column like Sephadex G-25)
-
Stabilizing excipients (optional, see table below)
Procedure:
-
Protein Preparation:
-
Dissolve or dialyze the protein into the degassed Reaction Buffer.
-
Adjust the protein concentration to 1-5 mg/mL.
-
If the target cysteine residues are in disulfide bonds, reduction will be necessary. Use a 10-20 fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Important: TCEP must be removed before adding the bromo-PEG linker, for example, by using a desalting column. DTT should be avoided as it contains a thiol that will react with the linker.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Labeling Reaction:
-
Add a 5 to 20-fold molar excess of the dissolved this compound to the protein solution. Add the reagent dropwise while gently stirring.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The optimal time should be determined empirically. Protect the reaction from light if the protein is light-sensitive.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching reagent with a free thiol group, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to react with any excess this compound.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight.
-
Use SEC-HPLC to determine the extent of aggregation and purity of the labeled protein.
-
Mass spectrometry can be used to confirm the degree of labeling.
-
Perform a functional assay to ensure the biological activity of the protein is retained.
-
Data Presentation
Table 1: Recommended Reaction Parameters for Protein Labeling
| Parameter | Recommended Range | Rationale |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can promote aggregation, while very low concentrations may lead to inefficient labeling. |
| This compound:Protein Molar Ratio | 5:1 to 40:1 | A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation. This needs to be empirically optimized. |
| Reaction pH | 7.0 - 8.5 (for Cys targeting) | Ensures the thiol group of cysteine is sufficiently deprotonated and nucleophilic for the reaction. |
| Temperature | 4°C - 25°C | Lower temperatures can help minimize aggregation but may require longer reaction times. |
| Incubation Time | 2 - 16 hours | Shorter times at room temperature or longer times at 4°C. This should be optimized for the specific protein and desired degree of labeling. |
| Organic Solvent (max.) | < 10% (v/v) | High concentrations of organic solvents like DMSO or DMF can denature proteins. |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5 - 10% (w/v) | Preferential exclusion, increases the thermodynamic stability of the folded protein. |
| Polyols (e.g., Glycerol, Sorbitol) | 5 - 20% (v/v) | Similar to sugars, they stabilize the native protein structure. |
| Amino Acids (e.g., Arginine, Glycine) | 50 - 200 mM | Suppress non-specific protein-protein interactions and can increase protein solubility. |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and can stabilize proteins by interacting with hydrophobic patches. |
Visualizations
Caption: A typical experimental workflow for protein labeling with this compound.
Caption: A troubleshooting flowchart for addressing protein aggregation during labeling.
References
Technical Support Center: Optimizing Bromo-PEG6-alcohol Conjugation
Welcome to the technical support center for optimizing the use of Bromo-PEG6-alcohol in your research. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you achieve optimal stoichiometry and successful conjugation to your substrate.
Troubleshooting Guide
This section addresses common issues encountered during the PEGylation reaction with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Sub-optimal Stoichiometry: Insufficient molar excess of this compound. 2. Incorrect pH: The pH of the reaction buffer may not be optimal for the nucleophilicity of the target functional group. 3. Inactive Substrate: Thiol groups on the substrate may be oxidized (e.g., forming disulfide bonds). 4. Degraded PEG Reagent: The bromo group is a good leaving group, but the reagent can degrade if stored improperly or subjected to harsh conditions. | 1. Increase Molar Ratio: Incrementally increase the molar excess of this compound to substrate (e.g., from 5:1 to 10:1 or 20:1).[1] 2. Adjust pH: For thiol conjugations (cysteines), maintain a pH of 7.0-7.5. For amine conjugations (lysines), a pH of 8.0-9.0 is generally more effective.[2] 3. Reduce Disulfide Bonds: Before adding the PEG reagent, pre-treat the substrate with a reducing agent like DTT or TCEP. Ensure the reducing agent is removed (e.g., via dialysis or a desalting column) before proceeding.[1] 4. Use Fresh Reagent: Prepare the this compound solution immediately before use. Ensure the stock material has been stored under the recommended conditions (typically -20°C, dry and dark).[3][4] |
| Formation of Multiple PEGylated Species (Di-, Tri-, etc.) | 1. Excessive Molar Ratio: A very high molar excess of this compound can lead to multiple PEG chains attaching to different sites on the substrate. 2. Multiple Reactive Sites: The substrate may have several accessible nucleophilic groups (e.g., multiple lysine (B10760008) or cysteine residues). | 1. Optimize Stoichiometry: Carefully titrate the molar ratio of this compound to the substrate to find the optimal balance that favors mono-conjugation. Start with a lower molar excess and analyze the product mixture. 2. Site-Directed Mutagenesis: If feasible, modify the substrate to have a single, highly reactive site for conjugation. 3. pH Control for Amines: For amine-based conjugation, running the reaction at a lower pH (around 7.0) can favor the more nucleophilic N-terminal amine over lysine residues. |
| Protein/Substrate Aggregation After PEGylation | 1. Change in Physicochemical Properties: The addition of the PEG chain alters the surface properties and solubility of the substrate. 2. Harsh Reaction Conditions: High temperatures or inappropriate buffer conditions can lead to denaturation and aggregation. | 1. Screen Buffers: Test different buffer systems (e.g., varying pH, ionic strength, or including additives like arginine) to find one that maintains the stability of the PEGylated product. 2. Optimize Reaction Conditions: Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| Reaction is Incomplete | 1. Insufficient Reaction Time: The incubation period may not be long enough for the reaction to go to completion, especially at lower temperatures or concentrations. 2. Steric Hindrance: The target functional group on the substrate may be in a sterically hindered location, slowing down the reaction rate. | 1. Increase Reaction Time: Extend the incubation time (e.g., from 2 hours to overnight at 4°C). Monitor the reaction progress over time using an appropriate analytical method (e.g., SDS-PAGE, HPLC). 2. Increase Molar Excess: A higher concentration of the this compound can help overcome kinetic barriers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for my reaction?
A1: The optimal stoichiometry (molar ratio of this compound to your substrate) is highly dependent on the substrate itself and the desired degree of PEGylation. For mono-PEGylation, a molar excess of the PEG reagent is typically required. A good starting point is a 5:1 to 10:1 molar ratio of this compound to the substrate. You will likely need to perform a series of small-scale reactions to determine the ideal ratio for your specific application. Over-alkylation can occur, especially with amines, leading to a mixture of products.
Illustrative Data on Stoichiometry Optimization:
The following table provides a theoretical example of how the molar ratio can influence the product distribution in a typical PEGylation reaction. Actual results will vary.
| Molar Ratio (this compound : Substrate) | Unreacted Substrate (%) | Mono-PEGylated Product (%) | Di-PEGylated Product (%) | Higher-Order Species (%) |
| 1:1 | 60 | 35 | 5 | 0 |
| 5:1 | 15 | 75 | 9 | 1 |
| 10:1 | 5 | 80 | 13 | 2 |
| 20:1 | <1 | 70 | 25 | 5 |
Q2: Which functional groups on my substrate will this compound react with?
A2: this compound reacts with nucleophilic functional groups via an SN2 reaction. The bromide ion is a good leaving group. The most common targets in bioconjugation are:
-
Thiols (Sulfhydryl groups): Found in cysteine residues. Thiols are highly nucleophilic and reactive.
-
Amines: The primary amine at the N-terminus of a protein and the epsilon-amine of lysine residues.
The reactivity of these groups generally follows the order: Thiol > α-Amino > ε-Amino.
Q3: What are the recommended reaction conditions (pH, buffer, temperature)?
A3: Reaction conditions should be tailored to the target functional group:
-
For Thiol (Cysteine) Conjugation:
-
pH: 7.0 - 7.5. In this range, the thiol group is sufficiently nucleophilic while most amines are protonated and less reactive.
-
Buffer: Phosphate-based buffers (e.g., PBS) or HEPES are common choices. Avoid buffers with primary amines like Tris.
-
Temperature: Room temperature for 2 hours or 4°C overnight.
-
-
For Amine (Lysine/N-terminus) Conjugation:
-
pH: 8.0 - 9.0 to deprotonate the amine groups and increase their nucleophilicity.
-
Buffer: Borate (B1201080) or bicarbonate buffers are suitable.
-
Temperature: Similar to thiol reactions, room temperature or 4°C can be used.
-
Q4: How can I confirm that my substrate has been successfully PEGylated?
A4: Several analytical techniques can be used to verify conjugation:
-
SDS-PAGE: PEGylated proteins will show a significant increase in apparent molecular weight, resulting in a band shift compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate confirmation and can determine the exact mass of the conjugate, confirming the number of PEG chains attached.
-
HPLC (Size Exclusion or Reverse Phase): PEGylation increases the hydrodynamic radius, leading to an earlier elution time in Size Exclusion Chromatography (SEC).
Experimental Protocols
Protocol 1: Conjugation to a Thiol-Containing Substrate (e.g., Protein with Cysteine)
-
Substrate Preparation:
-
Dissolve the substrate (e.g., protein) in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.2) to a final concentration of 1-5 mg/mL.
-
If the substrate contains disulfide bonds that need to be reduced, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
-
-
PEGylation Reaction:
-
Prepare a stock solution of this compound (e.g., 10 mM) in a compatible solvent like DMF or DMSO immediately before use.
-
Add the desired molar excess (e.g., 10-fold) of the this compound solution to the stirring substrate solution.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted this compound by adding a small molecule thiol like L-cysteine or mercaptoethanol in excess.
-
Purify the PEGylated product from excess PEG reagent and byproducts using Size Exclusion Chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Protocol 2: Conjugation to an Amine-Containing Substrate (e.g., Protein with Lysines)
-
Substrate Preparation:
-
Exchange the substrate into an amine-free reaction buffer (e.g., 100 mM sodium borate buffer, pH 8.5).
-
-
PEGylation Reaction:
-
Prepare a fresh stock solution of this compound in DMF or DMSO.
-
Add the desired molar excess (e.g., 10-fold) of the this compound solution to the substrate solution while stirring.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench the reaction by adding an amine-containing buffer like Tris to a final concentration of ~50 mM.
-
Purify the conjugate using an appropriate method such as SEC or ion-exchange chromatography, depending on the properties of the final product.
-
Visualizations
Caption: General experimental workflow for substrate PEGylation.
Caption: The "shielding effect" of PEGylation on protein interactions.
References
Validation & Comparative
A Head-to-Head Comparison: Bromo-PEG6-alcohol Versus Other Haloacetyl-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. This guide provides an objective comparison of Bromo-PEG6-alcohol with other haloacetyl-PEG linkers, supported by experimental data to inform the rational design of next-generation biotherapeutics.
Haloacetyl-PEG linkers are a class of reagents widely used for the covalent modification of biomolecules, primarily targeting the thiol group of cysteine residues. This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond. Within this class, variations in the halogen and the length of the polyethylene (B3416737) glycol (PEG) chain can significantly impact the linker's performance. This guide focuses on this compound and provides a comparative analysis against other haloacetyl-PEG alternatives, particularly iodoacetyl-PEG linkers.
Mechanism of Action: A Tale of Two Halogens
The fundamental difference in reactivity between bromoacetyl and iodoacetyl linkers lies in the leaving group ability of the halogen. Iodine is a better leaving group than bromine, which generally translates to a higher reaction rate for iodoacetyl derivatives compared to their bromoacetyl counterparts. The reaction mechanism for both is an SN2 nucleophilic substitution where the thiolate anion of a cysteine residue attacks the carbon atom bearing the halogen.
Performance Comparison: Reactivity, Stability, and Specificity
The choice between this compound and other haloacetyl-PEG linkers involves a trade-off between reactivity and stability, and is also influenced by the specific experimental conditions.
| Feature | Bromoacetyl-PEG Linkers (e.g., this compound) | Iodoacetyl-PEG Linkers |
| Relative Reactivity | Moderate | High[1] |
| Optimal Reaction pH | ≥ 8.0 for high chemoselectivity[2] | ≥ 8.0 for high chemoselectivity |
| Bond Stability | High (stable thioether bond)[2] | High (stable thioether bond) |
| Potential for Side Reactions | Can react with other nucleophilic residues (e.g., histidine, lysine) at higher pH and/or with large excess of linker. | Higher potential for side reactions compared to bromoacetyl derivatives due to greater reactivity. |
| Handling and Stability | Generally more stable for storage and handling compared to iodoacetyl derivatives. | More sensitive to light and degradation. |
Key Insights:
-
Reactivity: Iodoacetyl-PEG linkers exhibit a faster reaction rate with thiols compared to bromoacetyl-PEG linkers.[1] This can be advantageous when rapid conjugation is required.
-
Stability of the Conjugate: The thioether bond formed by both bromoacetyl and iodoacetyl linkers is highly stable and not susceptible to the retro-Michael addition that can be observed with maleimide-based conjugates.[2]
-
Specificity and Side Reactions: While both linker types are selective for thiols at optimal pH, the higher reactivity of iodoacetyl groups can lead to a greater propensity for off-target reactions with other nucleophilic amino acid side chains, such as those of histidine and lysine, particularly if the reaction is not carefully controlled. The reaction with bromoacetyl groups can be more readily controlled to favor cysteine modification.
-
Influence of PEG Chain Length: The PEG linker itself enhances the solubility and reduces aggregation of the bioconjugate. The length of the PEG chain can influence the pharmacokinetic properties of the final conjugate. While this guide focuses on a PEG6 linker, the principles of reactivity of the haloacetyl group remain the same regardless of the PEG chain length. However, very long PEG chains might introduce steric hindrance that could slightly modulate the reaction kinetics.
Experimental Protocols
Below are generalized experimental protocols for the conjugation of a haloacetyl-PEG linker to a cysteine-containing protein. It is crucial to optimize these protocols for each specific application.
General Protein Preparation
-
Buffer Preparation: Prepare a conjugation buffer (e.g., 50 mM Tris, 5 mM EDTA, pH 8.0). The slightly alkaline pH is important for promoting the deprotonation of the cysteine thiol to the more nucleophilic thiolate anion.
-
Protein Solution: Dissolve the cysteine-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to the conjugation step. Ensure to remove the reducing agent before adding the haloacetyl-PEG linker, for example, by using a desalting column.
Conjugation with this compound
-
Linker Preparation: Prepare a stock solution of this compound in a compatible organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-12 hours at room temperature, protected from light. The longer incubation time compared to iodoacetyl linkers is due to the lower reactivity of the bromoacetyl group.
-
Quenching (Optional): To stop the reaction, a small molecule thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, can be added to quench any unreacted linker.
-
Purification: Purify the conjugate to remove excess linker and other reaction components using techniques such as size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and confirm the integrity of the protein. This can be achieved using methods like UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry.
Conjugation with an Iodoacetyl-PEG Linker
The protocol is similar to that for this compound, with the following key differences:
-
Reaction Time: Due to the higher reactivity of the iodoacetyl group, the incubation time can typically be shorter, in the range of 1-4 hours.
-
Handling Precautions: Iodoacetyl reagents are more sensitive to light, so it is important to protect the reaction mixture from light throughout the experiment.
Visualizing the Workflow
Bioconjugation Workflow using Haloacetyl-PEG Linkers
Caption: General workflow for bioconjugation with haloacetyl-PEG linkers.
Logical Relationship of Reactivity and Stability
Caption: Reactivity and stability comparison of haloacetyl-PEG linkers.
Conclusion
Both this compound and other haloacetyl-PEG linkers, such as their iodoacetyl counterparts, are effective reagents for the site-specific modification of cysteine residues in biomolecules. The choice between them depends on the specific requirements of the application.
-
This compound is a suitable choice when a more controlled reaction is desired, and a slightly longer reaction time is acceptable. Its greater stability in storage and handling is also an advantage.
-
Iodoacetyl-PEG linkers are preferred when a faster reaction rate is the primary consideration. However, careful optimization of reaction conditions is necessary to minimize potential side reactions.
Ultimately, the selection of the optimal haloacetyl-PEG linker requires careful consideration of the desired reaction kinetics, the stability of the final conjugate, and the potential for off-target modifications. For critical applications such as the development of antibody-drug conjugates (ADCs) and other protein therapeutics, a thorough evaluation of different linkers is recommended to achieve the desired product profile.
References
Beyond PEGylation: A Comparative Guide to Hydrophilic Linkers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals seeking to optimize the performance of next-generation therapeutics, the choice of a hydrophilic linker is paramount. While poly(ethylene glycol) (PEG) linkers, such as Bromo-PEG6-alcohol, have been the gold standard, emerging alternatives offer significant advantages in terms of biocompatibility, stability, and therapeutic efficacy. This guide provides an objective comparison of these alternatives, supported by experimental insights, to inform the rational design of advanced drug delivery systems.
The strategic incorporation of hydrophilic linkers is crucial for improving the physicochemical properties of drug conjugates, particularly for hydrophobic payloads. These linkers can enhance solubility, reduce aggregation, and favorably modulate pharmacokinetic profiles, ultimately widening the therapeutic window. However, the well-documented "PEG dilemma," including the potential for immunogenicity and accelerated blood clearance due to pre-existing anti-PEG antibodies, has spurred the development of innovative alternatives.[1]
Key Performance Parameters for Hydrophilic Linkers
The ideal hydrophilic linker should possess a combination of properties that contribute to the overall safety and efficacy of the drug conjugate. Key parameters for evaluation include:
-
Hydrophilicity: To effectively mask the hydrophobicity of the payload and improve solubility.
-
Biocompatibility and Immunogenicity: To minimize adverse immune responses.
-
Stability: To ensure the integrity of the conjugate in circulation until it reaches the target site.
-
Drug Conjugation Efficiency: To allow for consistent and high-yield synthesis of the drug conjugate.
-
Pharmacokinetics: To prolong circulation half-life and control biodistribution.
-
Biodegradability: To prevent long-term accumulation and potential toxicity.[1]
Comparative Analysis of Hydrophilic Linker Technologies
This section provides a detailed comparison of prominent alternatives to traditional PEG linkers.
Polysarcosine (pSar)
Polysarcosine, a polyamide based on the endogenous amino acid sarcosine, has emerged as a leading alternative to PEG.[1] Its key advantages include low immunogenicity and biodegradability into natural metabolites.[1]
Performance Characteristics:
| Parameter | Polysarcosine (pSar) | Poly(ethylene glycol) (PEG) |
| Immunogenicity | Low to negligible | Potential for pre-existing antibodies and accelerated clearance[1] |
| Biodegradability | Degrades into natural amino acids[1] | Non-biodegradable[1] |
| Hydrophilicity | High | High |
| Stability | Generally stable | Stable |
| High DAR ADCs | Has shown to outperform PEG in preclinical studies for high drug-to-antibody ratio ADCs[1] | Can lead to aggregation and poor pharmacokinetics at high DARs |
Polypeptide-Based Linkers
Naturally occurring or synthetic amino acid sequences offer a highly versatile and biodegradable alternative to PEG.[1] These linkers can be precisely engineered to control length, rigidity, and cleavability.
Performance Characteristics:
| Parameter | Polypeptide Linkers | Poly(ethylene glycol) (PEG) |
| Tunability | High; sequence can be engineered for specific properties (e.g., (Gly-Ser)n for flexibility)[1] | Limited to chain length and architecture |
| Biodegradability | Degraded by endogenous proteases[1] | Non-biodegradable[1] |
| Immunogenicity | Generally low, especially with naturally occurring amino acids[1] | Potential for immunogenicity[1] |
| Cleavage | Can be designed with specific protease cleavage sites for controlled drug release[1] | Typically requires incorporation of separate cleavable moieties |
Other Promising Hydrophilic Polymers
Several other classes of polymers are being actively investigated as PEG alternatives, each with unique properties.
| Polymer Class | Key Features |
| Poly(2-oxazoline)s (POx) | Tunable properties, good biocompatibility, and potentially better renal clearance.[2] |
| Zwitterionic Polymers | Exhibit excellent antifouling properties due to their net-neutral charge, which can reduce non-specific protein adsorption.[3] |
| Polysaccharides (e.g., Dextran) | High hydrophilicity and biocompatibility.[1] |
| Hydrolysable Linkers | Incorporate biodegradable linkages derived from safe and biocompatible molecules like glycolic acid and lactic acid, allowing for tunable degradation profiles.[4] |
Experimental Workflows and Methodologies
The successful implementation of alternative linkers requires robust and well-defined experimental protocols.
General Workflow for ADC Synthesis and Evaluation
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Poly(ethylene glycol) Alternatives for Overcoming PEG Immunogenicity in Drug Delivery and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6 PEG Alternatives You Should Be Thinking About [bioprocessonline.com]
- 4. bezwadabiomedical.com [bezwadabiomedical.com]
Spectroscopic Methods for Quantifying Bromo-PEG6-alcohol Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of linker molecules such as Bromo-PEG6-alcohol is critical for the successful synthesis of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. This guide provides a comparative overview of key spectroscopic methods for the quantification of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
The primary methods for quantifying PEGylated compounds are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is suited to different experimental needs.
Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the concentration of a substance by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration. For this compound, the distinct repeating ethylene (B1197577) oxide protons provide a clear signal for quantification.
-
Standard Preparation: Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfoxide) and dissolve it in a known volume of an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in the same volume of the internal standard solution.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for complete relaxation and accurate integration.
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Quantification: Integrate the characteristic signal of the this compound ethylene oxide protons (typically a sharp singlet around 3.6 ppm) and a well-resolved signal from the internal standard. Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (Nstandard / Istandard) * (Manalyte / Mstandard) * (mstandard / V) * Pstandard
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
V = Volume
-
P = Purity of the standard
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is a highly sensitive method for quantifying PEGylated compounds, especially at low concentrations in complex matrices.
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations in the desired solvent (e.g., acetonitrile (B52724)/water).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
LC Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: A typical gradient might be 5-95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Selected Ion Monitoring (SIM) of the [M+Na]⁺ or [M+NH₄]⁺ adducts of this compound.
-
Optimization: Optimize MS parameters (e.g., capillary voltage, cone voltage, source temperature) for maximum signal intensity of the target ion.
-
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the unknown sample by interpolating its peak area from the calibration curve.
High-Performance Liquid Chromatography (HPLC) with Universal Detection
Since this compound lacks a strong UV chromophore, HPLC with a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a suitable alternative. These detectors are sensitive to any non-volatile analyte.
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound of known concentrations.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range.
-
HPLC Separation:
-
Column: A C18 reversed-phase or a HILIC column can be used.
-
Mobile Phase: A volatile mobile phase is required for ELSD/CAD, e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
-
ELSD/CAD Detection:
-
Nebulizer Temperature/Gas Flow: Optimize these parameters according to the manufacturer's guidelines for the specific mobile phase composition and flow rate.
-
-
Quantification: Create a calibration curve by plotting the peak area against the concentration. A logarithmic transformation of both axes is often necessary to obtain a linear relationship. Determine the concentration of the unknown sample from this curve.
Comparison of Quantitative Performance
The choice of method will depend on the required sensitivity, accuracy, and the available instrumentation. The following table summarizes the typical performance characteristics of each technique for the quantification of PEGylated small molecules.
| Parameter | qNMR | LC-MS | HPLC-ELSD/CAD |
| Principle | Compares analyte signal to an internal standard | Separation followed by mass-to-charge ratio detection | Separation followed by light scattering of aerosolized particles |
| Limit of Detection (LOD) | ~10 µg/mL[1][2] | < 1 ng/mL | ~10-100 ng on column[3] |
| Limit of Quantification (LOQ) | ~30 µg/mL | ~1-5 ng/mL | ~50-200 ng on column |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.99 (with log-log fit) |
| Precision (%RSD) | < 2% | < 5-10% | < 5-15% |
| Accuracy | High (Primary Method) | High | Moderate to High |
| Throughput | Low | High | High |
| Matrix Effects | Low | High (ion suppression) | Moderate |
| Instrumentation Cost | High | High | Moderate |
Conclusion
-
qNMR is the gold standard for accuracy and does not require a calibration curve with a matching analyte standard, making it excellent for the characterization of pure substances and for use as a primary reference method. However, its sensitivity is lower than that of MS-based methods.
-
LC-MS offers the highest sensitivity and is the method of choice for quantifying this compound at trace levels or in complex biological matrices.[4][5] Careful method development is required to mitigate matrix effects.
-
HPLC-ELSD/CAD provides a good balance of sensitivity and cost, especially when MS instrumentation is not available. It is a robust method for routine quality control applications where high sensitivity is not the primary concern.[3][6]
The selection of the most appropriate spectroscopic method for quantifying this compound labeling should be based on a careful consideration of the specific analytical requirements, including the expected concentration range, the complexity of the sample matrix, and the desired level of accuracy and precision.
References
- 1. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. enovatia.com [enovatia.com]
- 5. ingenieria-analitica.com [ingenieria-analitica.com]
- 6. lcms.cz [lcms.cz]
A Head-to-Head Comparison: Bromo-PEG6-alcohol vs. Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of bioconjugates, influencing the stability, efficacy, and safety of novel therapeutics and research tools. This guide provides an objective, data-driven comparison of a traditional polyethylene (B3416737) glycol (PEG) linker, Bromo-PEG6-alcohol, against the versatile and highly efficient linkers used in click chemistry.
This comparison will delve into key performance indicators, including reaction efficiency, linkage stability, and biocompatibility. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Executive Summary
This compound offers a straightforward approach to PEGylation, introducing a hydrophilic spacer to improve the solubility and pharmacokinetic properties of biomolecules. The conjugation occurs via a nucleophilic substitution reaction, typically with thiol or amine groups, forming a stable ether or amine linkage.
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), provides a bioorthogonal method for bioconjugation. These reactions are characterized by high efficiency, specificity, and the formation of a highly stable triazole linkage.
Performance Comparison: this compound vs. Click Chemistry Linkers
The selection of a linker technology should be guided by the specific requirements of the application, including the nature of the biomolecules to be conjugated, the desired stability of the final product, and the tolerance for different reaction conditions.
Quantitative Data Summary
| Performance Metric | This compound | Click Chemistry Linkers (SPAAC - DBCO) | Click Chemistry Linkers (CuAAC) |
| Reaction Kinetics | Moderate; dependent on nucleophile reactivity and concentration. Reaction with thiols is generally faster than with amines. | Very fast; second-order rate constants are typically in the range of 0.1 to 1 M⁻¹s⁻¹[1][2]. | Extremely fast; can be completed in minutes with high yields[3]. |
| Reaction Efficiency/Yield | Generally high (>90%) with optimized conditions and excess reagent[4]. | Near-quantitative yields are often achieved due to the high specificity of the reaction[3]. | High to quantitative yields. |
| Linkage Stability | Forms a stable ether or amine bond. Ethers are generally resistant to hydrolysis under physiological conditions. | Forms a highly stable 1,2,3-triazole ring, which is resistant to hydrolysis, oxidation, and enzymatic degradation. | Forms a highly stable 1,2,3-triazole ring, similar to SPAAC. |
| Biocompatibility | PEG is generally considered biocompatible and non-immunogenic, though anti-PEG antibodies can be a concern. The bromide leaving group can be a consideration for cytotoxicity. | DBCO and azide (B81097) moieties are generally well-tolerated in biological systems. SPAAC avoids the use of cytotoxic copper catalysts. | The use of a copper catalyst can be cytotoxic, requiring careful removal from the final product for in vivo applications. |
| Specificity/Bioorthogonality | Reactive towards common biological nucleophiles (thiols, amines), which can lead to off-target reactions. | Highly bioorthogonal; azides and alkynes are generally absent in biological systems, ensuring high specificity. | Highly bioorthogonal, similar to SPAAC. |
Experimental Protocols
To facilitate a direct comparison of these linker technologies, the following are detailed protocols for key experiments.
Protocol 1: Determination of Reaction Kinetics and Efficiency
Objective: To compare the rate and yield of conjugation of a model protein with this compound and a DBCO-PEG-NHS ester (for SPAAC).
Materials:
-
Model protein with a free thiol or amine group (e.g., BSA or a cysteine-mutant antibody)
-
This compound
-
DBCO-PEG-NHS ester
-
Azide-functionalized protein (for SPAAC reaction with DBCO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., L-cysteine for this compound)
-
Analytical instrumentation (e.g., HPLC, SDS-PAGE, Mass Spectrometry)
Methodology:
-
Protein Preparation: Prepare stock solutions of the model protein in the reaction buffer.
-
Linker Addition: Initiate the reactions by adding a defined molar excess of this compound or the DBCO-PEG linker to the protein solutions.
-
Time-Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture and quench the reaction.
-
Analysis: Analyze the samples by HPLC or SDS-PAGE to separate the conjugated and unconjugated protein. Quantify the percentage of conjugated protein at each time point to determine the reaction rate. Mass spectrometry can be used to confirm the identity of the conjugate and determine the degree of labeling.
-
Yield Calculation: After the reaction has gone to completion (e.g., 24 hours), determine the final percentage of conjugated protein to calculate the reaction yield.
Protocol 2: In Vitro Linker Stability Assay
Objective: To assess the stability of the ether linkage from this compound conjugation and the triazole linkage from click chemistry in plasma.
Materials:
-
Purified protein conjugates from Protocol 1
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical instrumentation (e.g., LC-MS)
Methodology:
-
Incubation: Incubate the purified conjugates in plasma at a concentration of 100 µg/mL at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 24, 48, 96, 168 hours), take aliquots of the plasma-conjugate mixture.
-
Sample Processing: Process the samples to isolate the conjugate (e.g., using protein A affinity purification for antibodies).
-
LC-MS Analysis: Analyze the isolated conjugate by LC-MS to determine the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate over time to determine the linker stability and calculate the half-life of the conjugate in plasma.
Protocol 3: In Vitro Cytotoxicity Assay
Objective: To evaluate the potential cytotoxicity of the linkers and their byproducts.
Materials:
-
Relevant cell line (e.g., a cancer cell line for ADC applications)
-
Cell culture medium and supplements
-
This compound, DBCO-linker, and azide-linker
-
MTT or other cell viability assay reagent
-
96-well plates
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of the linkers. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity).
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent and measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each linker.
Visualizing the Chemistries and Workflows
To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the reaction mechanisms and experimental workflows.
Caption: Comparison of conjugation reaction mechanisms.
Caption: General workflow for assessing linker stability in plasma.
Caption: Decision tree for linker selection based on application needs.
Conclusion
Both this compound and click chemistry linkers offer valuable tools for bioconjugation. This compound provides a simple and effective method for PEGylation, enhancing the physicochemical properties of biomolecules. However, its reactivity with common biological nucleophiles can lead to a lack of specificity.
In contrast, click chemistry, particularly SPAAC, offers a highly efficient, specific, and biocompatible approach to bioconjugation, forming a robust triazole linkage. The bioorthogonality of the azide-alkyne reaction allows for precise control over the conjugation site, making it ideal for the construction of complex and well-defined bioconjugates. The choice between these linker technologies will ultimately depend on the specific goals of the research or drug development program, with click chemistry providing a superior solution for applications demanding high precision and bioorthogonality.
References
Safety Operating Guide
Proper Disposal of Bromo-PEG6-alcohol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Bromo-PEG6-alcohol (CAS: 136399-05-8), a common PEG linker used in pharmaceutical research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
This compound, while a valuable tool in drug development, is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is harmful if swallowed, inhaled, or in contact with skin, and can cause skin, eye, and respiratory irritation.[1] Proper handling and disposal are therefore mandatory. This guide outlines the necessary steps for the safe disposal of this compound waste.
Hazard Profile and Safety Precautions
Before handling this compound, it is crucial to be aware of its hazard classifications.
| Hazard Statement | Description | GHS Pictogram |
| H302 | Harmful if swallowed | GHS07 (Harmful) |
| H312 | Harmful in contact with skin | GHS07 (Harmful) |
| H315 | Causes skin irritation | GHS07 (Harmful) |
| H319 | Causes serious eye irritation | GHS07 (Harmful) |
| H332 | Harmful if inhaled | GHS07 (Harmful) |
| H335 | May cause respiratory irritation | GHS07 (Harmful) |
Data sourced from ChemScene Safety Data Sheet.[1]
Personal Protective Equipment (PPE): When handling this compound, always wear appropriate PPE, including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
Use a certified fume hood to avoid inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of this compound falls under the category of halogenated organic waste. Halogenated compounds require specific disposal routes due to their potential to form harmful byproducts if incinerated improperly.[2][3]
1. Waste Segregation:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
Crucially, do not mix this compound waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[3]
-
Also, do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[2]
2. Waste Collection:
-
Collect all waste containing this compound, including pure substance, solutions, and contaminated consumables (e.g., pipette tips, wipes), in a chemically compatible container. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
The container must have a secure, tight-fitting lid to prevent leaks and evaporation. Keep the container closed except when adding waste.[4]
3. Labeling:
-
Immediately label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" (avoid abbreviations).
-
The concentration or percentage of the chemical in the waste.
-
The date when the first drop of waste was added.
-
The appropriate hazard pictograms (GHS07).
-
4. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area within the laboratory. This area should be away from heat sources and high-traffic areas.[3]
-
Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4]
-
Ensure the storage area is well-ventilated, such as within a fume hood.
5. Disposal Request:
-
Once the container is full (no more than 75% capacity to allow for vapor expansion[2]) or has reached the local regulatory time limit for storage (e.g., 90 days[2]), arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for waste pickup requests.
Experimental Workflow for Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and waste disposal protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
References
Essential Safety and Operational Guide for Handling Bromo-PEG6-alcohol
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with Bromo-PEG6-alcohol. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value | Source |
| CAS Number | 136399-05-8 | [1][2][3][4][5] |
| Molecular Formula | C12H25BrO6 | [1][2][3][4][6] |
| Molecular Weight | 345.23 g/mol | [2] |
| Boiling Point | 404.9 ± 40.0 °C at 760 mmHg | [1] |
| Storage Temperature | 4°C for short term, -20°C for long term | [1][2][3][4] |
| Physical Form | Liquid | [1] |
| Purity | >95% to 98% | [2][3] |
| Solubility | Soluble in DMSO, Water, and DCM | [2][3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful and requires specific precautions to avoid exposure.[1] The GHS07 pictogram, indicating harmful, is associated with this chemical.[1]
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Due to these hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Required Equipment |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. In cases of potential splashing, consider an apron or coveralls. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator may be necessary.[7] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step procedures should be followed.
Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Chemical Handling:
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if symptoms persist.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]
-
Disposal Plan:
-
Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.
-
Storage of Waste: Store the waste container in a secure, well-ventilated area, away from incompatible materials.
-
Final Disposal: Dispose of the chemical waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound | 136399-05-8 [sigmaaldrich.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound, 136399-05-8 | BroadPharm [broadpharm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound | 136399-05-8 [chemicalbook.com]
- 6. This compound | C12H25BrO6 | CID 14786210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | PEG Linkers | Ambeed.com [ambeed.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
